Product packaging for 3,4-Dichloro-3',5'-dimethoxybenzophenone(Cat. No.:CAS No. 951892-36-7)

3,4-Dichloro-3',5'-dimethoxybenzophenone

Cat. No.: B1359025
CAS No.: 951892-36-7
M. Wt: 311.2 g/mol
InChI Key: FWSZRJDEGVMIOR-UHFFFAOYSA-N
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Description

3,4-Dichloro-3',5'-dimethoxybenzophenone is a substituted benzophenone derivative of high purity for research and development purposes. This compound is intended for use in laboratory settings only and is not classified as a drug, cosmetic, or for any form of personal use. As a specialized chemical building block, its core research value lies in its potential application in organic synthesis and medicinal chemistry. The specific arrangement of chloro and methoxy substituents on its aromatic rings makes it a candidate for constructing more complex molecular architectures. Researchers may utilize it in the synthesis of novel compounds for various investigations. Handling should be conducted in accordance with good laboratory practices. Consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12Cl2O3 B1359025 3,4-Dichloro-3',5'-dimethoxybenzophenone CAS No. 951892-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dichlorophenyl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-11-5-10(6-12(8-11)20-2)15(18)9-3-4-13(16)14(17)7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSZRJDEGVMIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216277
Record name Methanone, (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-36-7
Record name Methanone, (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3,4-Dichloro-3',5'-dimethoxybenzophenone" chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the chemical structure of "3,4-Dichloro-3',5'-dimethoxybenzophenone" cannot be provided at this time due to a lack of available scientific literature and data for this specific compound. Extensive searches have not yielded any information regarding its synthesis, properties, or biological activity.

However, a comprehensive technical guide has been prepared for a closely related and well-documented compound, 4-Chloro-3',4'-dimethoxybenzophenone . This guide is intended to provide researchers, scientists, and drug development professionals with a detailed overview of its chemical properties, synthesis, and available data.

Chemical Structure:

  • IUPAC Name: (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone

  • CAS Number: 116412-83-0[1][2]

  • Molecular Formula: C₁₅H₁₃ClO₃[1][2]

  • Molecular Weight: 276.71 g/mol [1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Chloro-3',4'-dimethoxybenzophenone.

PropertyValueReference
AppearancePale green solid[2]
Melting Point110.5-111.5 °C[4]
SolubilityChloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol[2]
Storage Temperature2-8°C[2]
LogP3.58820[5]
Topological Polar Surface Area35.53 Ų[5]

Synthesis

4-Chloro-3',4'-dimethoxybenzophenone can be synthesized via a Friedel-Crafts acylation reaction. The following workflow illustrates the synthesis process.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A p-Chlorobenzoyl chloride F Reflux Temperature (8 hours) A->F B Veratrole (1,2-Dimethoxybenzene) B->F C FeCl₃ C->F D Graphite D->F E 1,1,2,2-Tetrachloroethane (TCE) E->F G Filtration F->G H Washing with sat. NaHCO₃ G->H I Concentration in vacuo H->I J Trituration with Ethyl acetate/Heptane I->J K 4-Chloro-3',4'-dimethoxybenzophenone J->K

Caption: Synthesis workflow for 4-Chloro-3',4'-dimethoxybenzophenone.

Experimental Protocols

Synthesis of 4-Chloro-3',4'-dimethoxybenzophenone via Friedel-Crafts Acylation [4]

  • Materials:

    • p-Chlorobenzoyl chloride (5.25 g, 0.03 mol)

    • Veratrole (4.56 g, 0.033 mol)

    • Anhydrous FeCl₃ (8 mg, 0.16 mol%)

    • Graphite (250 mg)

    • 1,1,2,2-Tetrachloroethane (TCE)

    • Saturated NaHCO₃ solution

    • 15% Ethyl acetate/Heptane

  • Procedure:

    • A slurry of p-chlorobenzoyl chloride, veratrole, anhydrous FeCl₃, and graphite in TCE is prepared in a suitable reaction vessel.

    • The reaction mixture is heated at reflux temperature for 8 hours.

    • After cooling to room temperature, the mixture is filtered.

    • The filtrate is washed with a saturated NaHCO₃ solution.

    • The organic layer is concentrated in vacuo to yield an oil residue.

    • The residue is triturated with 15% ethyl acetate/heptane to give the final product as a white solid.

    • The resulting solid is collected, yielding 7.0 g (84.3%) of 4-Chloro-3',4'-dimethoxybenzophenone.

Analytical Data

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 4-Chloro-3',4'-dimethoxybenzophenone. The mobile phase typically consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[6]

Biological Activity and Applications

4-Chloro-3',4'-dimethoxybenzophenone is known as an intermediate in the synthesis of Dimethomorph-d8, which is a labeled agricultural fungicide.[3] This suggests its utility in the agrochemical industry. Direct biological activity or its effects on signaling pathways have not been reported in the reviewed literature.

Safety Information

  • Hazard Statements: Very toxic to aquatic life with long-lasting effects.[2]

  • Precautionary Statements: This material and its container must be disposed of as hazardous waste. Avoid release to the environment.[2]

This technical guide provides a summary of the currently available information on 4-Chloro-3',4'-dimethoxybenzophenone. Researchers and scientists are encouraged to consult the cited literature for further details.

References

"3,4-Dichloro-3',5'-dimethoxybenzophenone" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to 3,4-Dichloro-3',5'-dimethoxybenzophenone and its structural analogs for researchers, scientists, and drug development professionals.

This compound

The compound "this compound" specifies a benzophenone core with two chlorine substituents on one phenyl ring and two methoxy substituents on the other. Based on IUPAC nomenclature, the phenyl ring with the higher number of substituents or the principal functional group is typically considered the core. In this case, both rings are attached to the ketone, and the numbering of each ring starts from the point of attachment to the carbonyl group.

IUPAC Name: (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)methanone

Synonyms:

  • This compound

As of late 2025, this specific compound is not widely documented in major chemical databases, suggesting it may be a novel or less-studied compound. Researchers interested in this molecule may need to rely on custom synthesis. The following sections provide detailed information on structurally related and commercially available analogs, which can serve as a reference for synthetic strategies, potential properties, and experimental protocols.

Structural Analogs

Due to the limited public data on this compound, this guide details the properties and synthesis of several close structural analogs. These compounds share the benzophenone core with varying chlorination and methoxylation patterns, providing valuable comparative data.

Dichloro-dimethoxy Benzophenone Analogs

Table 1: Chemical and Physical Properties of Dichloro-dimethoxy Benzophenone Analogs

Property3,5-dichloro-3',4'-dimethoxybenzophenone
IUPAC Name (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone
Synonyms Methanone, (3,5-dichlorophenyl)(3,4-dimethoxyphenyl)-
CAS Number 116412-97-6
Molecular Formula C15H12Cl2O3
Molecular Weight 311.16 g/mol
Chloro-dimethoxy Benzophenone Analogs

Table 2: Chemical and Physical Properties of Chloro-dimethoxy Benzophenone Analogs

Property4-Chloro-3',4'-dimethoxybenzophenone3-Chloro-3',4'-dimethoxybenzophenone
IUPAC Name (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone(3-chlorophenyl)(3,4-dimethoxyphenyl)methanone
Synonyms Dimethoxy-4'-chloro-benzophenoneN/A
CAS Number 116412-83-0[1][2][3][4]116412-84-1[5]
Molecular Formula C15H13ClO3[1][3][4]C15H13ClO3[5]
Molecular Weight 276.71 g/mol [1][4][5]276.71 g/mol [5]
Purity min 98%[3]N/A
Appearance Pale Green[1]N/A
Storage Temperature 2-8°C[1]N/A
Dimethoxy Benzophenone Analogs

Table 3: Chemical and Physical Properties of Dimethoxy Benzophenone Analogs

Property3,4-Dimethoxybenzophenone4,4'-Dimethoxybenzophenone
IUPAC Name (3,4-dimethoxyphenyl)-phenylmethanone[6]bis(4-methoxyphenyl)methanone[7][8]
Synonyms (3,4-Dimethoxyphenyl)phenyl-methanone[9], 4-Benzoylcatechol dimethyl ether[6]p,p'-Dimethoxybenzophenone, Di-p-anisyl ketone[7][10]
CAS Number 4038-14-6[6][9]90-96-0[7][10]
Molecular Formula C15H14O3[6][9]C15H14O3[7][10]
Molecular Weight 242.27 g/mol [6][9]242.27 g/mol [7]
Purity ≥ 99% (HPLC)[9]97% - 99.50%min[11]
Appearance White to off-white powder[9]white powder crystallization
Melting Point 52-57 °C[9]141-145 °C[11]
Storage Conditions 0-8 °C[9]Ambient temperatures

Experimental Protocols

Synthesis of 4'-Chloro-3,4-dimethoxybenzophenone

A patented method describes the synthesis of 4'-Chloro-3,4-dimethoxybenzophenone via a Friedel-Crafts acylation reaction.[12]

Materials:

  • p-chlorobenzoyl chloride (5.25 g, 0.03 mol)

  • Veratrole (4.56 g, 0.033 mol)

  • Anhydrous FeCl3 (16 mg, 0.33 mol%)

  • Graphite (250 mg)

  • 1,1,2-Trichloroethane (TCE)

  • Saturated NaHCO3 solution

  • 15% Ethyl acetate/heptane

Procedure:

  • A slurry of p-chlorobenzoyl chloride, veratrole, anhydrous FeCl3, and graphite in TCE is prepared.

  • The mixture is heated at reflux temperature for 3 hours.

  • After cooling to room temperature, the reaction mixture is filtered.

  • The filtrate is washed with a saturated NaHCO3 solution.

  • The solvent is removed in vacuo to yield an oil residue.

  • The residue is triturated with 15% ethyl acetate/heptane to give the final product as a white solid.

Yield: 7.0 g (84.3%) Melting Point: 110-112°C

Reduction of 4,4'-Dimethoxybenzophenone

A procedure for the reduction of 4,4'-dimethoxybenzophenone to the corresponding alcohol is described in the context of a patent.[13]

Materials:

  • 4,4'-dimethoxybenzophenone (4.84 g)

  • Sodium borohydride (1.03 g)[13]

  • Ethanol (80 ml)

  • Water

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4,4'-dimethoxybenzophenone in ethanol, add sodium borohydride.

  • Stir the reaction mixture for 7 hours at room temperature.

  • Add water and continue stirring for another 30 minutes.

  • Concentrate the solution to approximately 20 ml.

  • Perform an extraction with ethyl acetate (3 x 50 ml).

  • Wash the combined organic layers with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure to obtain the target alcohol.

Yield: 4.84 g (99%)

Visualizations

Logical Workflow for Synthesis of 4'-Chloro-3,4-dimethoxybenzophenone

G Figure 1: Synthesis Workflow A Reactants (p-chlorobenzoyl chloride, veratrole, FeCl3, graphite, TCE) B Reflux (3 hours) A->B C Filtration B->C D Wash with NaHCO3 C->D E Concentration (in vacuo) D->E F Trituration (Ethyl acetate/heptane) E->F G Final Product (4'-Chloro-3,4-dimethoxybenzophenone) F->G G Figure 2: Reduction Workflow A Reactants (4,4'-dimethoxybenzophenone, NaBH4, ethanol) B Stir at RT (7 hours) A->B C Quench with Water B->C D Concentration C->D E Extraction (Ethyl acetate) D->E F Wash and Dry E->F G Solvent Removal F->G H Final Product (Alcohol) G->H

References

Technical Guide: 3,4-Dichloro-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 3,4-Dichloro-3',5'-dimethoxybenzophenone is not readily found in major chemical databases, and a specific CAS (Chemical Abstracts Service) number has not been identified in the available literature. The following guide is based on established chemical principles for its synthesis and on data extrapolated from closely related analogues.

Introduction

Benzophenones are a class of aromatic ketones that serve as important structural motifs in medicinal chemistry and materials science. Their derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] The substitution pattern on the two phenyl rings of the benzophenone core is critical in determining the compound's biological efficacy and mechanism of action. This guide provides a technical overview of this compound, a compound with potential biological activity stemming from its specific halogen and methoxy substitutions.

Physicochemical Properties

While experimental data for this compound is not available, the properties of closely related isomers and analogues are presented in Table 1 for comparative purposes.

Table 1: Physicochemical Data of Related Benzophenone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone116412-83-0C₁₅H₁₃ClO₃276.71111-112[3]
(3-Chlorophenyl)(3,5-dimethoxyphenyl)methanone951891-98-8C₁₅H₁₃ClO₃276.71Not available[4]
4,4'-Dichlorobenzophenone90-98-2C₁₃H₈Cl₂O251.11145-148[5]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone109091-08-9C₁₇H₁₈O₅302.32Not available[6]

Synthesis

The most plausible and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product r1 1,3-Dimethoxybenzene p1 This compound r1->p1 r2 3,4-Dichlorobenzoyl chloride r2->p1 reagent AlCl₃ (Lewis Acid) reagent->p1 solvent DCM (Solvent) solvent->p1

Caption: Proposed synthesis of this compound.

This protocol is a general procedure for Friedel-Crafts acylation and should be optimized for the specific synthesis of the title compound.

  • Preparation of the Acylium Ion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM). Cool the suspension in an ice bath to 0°C.

  • Addition of Acyl Chloride: To the cooled suspension, add 3,4-dichlorobenzoyl chloride (1.0 equivalent) dissolved in dry DCM dropwise via the dropping funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

  • Acylation Reaction: Add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in dry DCM to the reaction mixture dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7][8]

  • Work-up: Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start prep Prepare Reactants and Reagents (1,3-dimethoxybenzene, 3,4-dichlorobenzoyl chloride, AlCl₃, DCM) start->prep reaction Friedel-Crafts Acylation (0°C to Room Temp, 2-4h) prep->reaction workup Reaction Quench and Work-up (Ice/HCl, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for the synthesis and characterization of the target compound.

Biological Activity

While no specific biological data exists for this compound, research on related chlorinated and methoxylated benzophenones provides insights into its potential activities.

Substituted benzophenones have been investigated for their antifungal properties against various phytopathogenic fungi.[9][10] The presence of halogen atoms on the phenyl rings can influence the antifungal potency.[10] Similarly, certain benzophenone derivatives have demonstrated antibacterial activity, although this is often less pronounced than their antifungal effects.[9][11]

Table 2: Biological Activity of Related Benzophenone Derivatives

Compound ClassActivity TypeKey FindingsReference
Substituted BenzophenonesAntifungalShowed activity against phytopathogenic fungi. Halogen substitution can increase potency.[9][10]
Benzophenone OximesAntifungalDemonstrated marked in vitro and in vivo antimycotic activity.[12]
Chlorinated Benzophenone-1AntiandrogenicDichlorinated byproducts showed significantly higher antiandrogenic activity than the parent compound.[13][14][15]
Hydroxylated BenzophenonesEstrogenic & Anti-androgenicHydroxylation patterns influence receptor-mediated endocrine disruption.[16]

Chlorinated derivatives of benzophenones have been shown to possess endocrine-disrupting capabilities. For instance, chlorinated byproducts of benzophenone-1 have exhibited significantly higher antiandrogenic activity compared to the parent compound.[13][14][15] This activity is mediated through the human androgen receptor. The increased hydrophobicity due to chlorination is thought to enhance the binding affinity to the receptor's ligand-binding domain.[15]

Structure-Activity Relationship (SAR)

Based on the available literature for this class of compounds, a conceptual structure-activity relationship can be proposed.

SAR cluster_substituents Key Substituent Features Core Benzophenone Core Substituents Substituent Properties (Position, Electronic Effects, Lipophilicity) Core->Substituents is modified by Activity Biological Activity (Antifungal, Antiandrogenic, etc.) Substituents->Activity influences Halogen Halogenation (e.g., Cl) - Increases lipophilicity - Can enhance receptor binding Substituents->Halogen Methoxy Alkoxylation (e.g., OMe) - Electron-donating - Affects metabolic stability Substituents->Methoxy Halogen->Activity modulates Methoxy->Activity modulates

Caption: Conceptual Structure-Activity Relationship (SAR) for substituted benzophenones.

The biological activity of benzophenone derivatives is highly dependent on the nature and position of the substituents on the phenyl rings. For instance, halogenation can increase the lipophilicity of the molecule, potentially leading to enhanced membrane permeability and stronger interactions with hydrophobic binding pockets of target proteins.[15] Methoxy groups, being electron-donating, can influence the electronic properties of the aromatic system and are also sites for metabolic transformation.

Conclusion

This compound represents a potentially bioactive molecule within the broader class of substituted benzophenones. While direct experimental data is currently lacking, this guide provides a robust framework for its synthesis and predicted biological relevance based on established chemical principles and data from analogous compounds. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological activities to ascertain its potential in drug discovery and development.

References

Physical and chemical properties of "3,4-Dichloro-3',5'-dimethoxybenzophenone"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Properties of Dichloro-Dimethoxybenzophenone Isomers

Comparative Physical and Chemical Properties

The structural variations among the dichloro-dimethoxybenzophenone isomers significantly influence their physical and chemical characteristics. The table below summarizes the key properties of several related compounds, offering a comparative perspective.

Property3,5-Dichloro-3',4'-dimethoxybenzophenone4-Chloro-3',4'-dimethoxybenzophenone3-Chloro-3',4'-dimethoxybenzophenone
CAS Number 116412-97-6116412-83-0116412-84-1
Molecular Formula C₁₅H₁₂Cl₂O₃C₁₅H₁₃ClO₃C₁₅H₁₃ClO₃
Molecular Weight 311.16 g/mol 276.71 g/mol 276.71 g/mol
Appearance Not specifiedPale Green SolidNot specified
Purity Not specifiedMin. 98%Not specified
Solubility Not specifiedSoluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, MethanolNot specified
Storage Temperature Not specified2-8°CNot specified

Data compiled from publicly available chemical supplier and database information.[1][2][3][4][5]

Proposed Synthesis of 3,4-Dichloro-3',5'-dimethoxybenzophenone

While a specific experimental protocol for the synthesis of this compound has not been documented in the searched literature, a plausible and efficient synthetic route can be proposed based on the well-established Friedel-Crafts acylation reaction.[4][6] This electrophilic aromatic substitution is a fundamental method for the preparation of aromatic ketones.

The proposed synthesis involves the reaction of 3,4-dichlorobenzoyl chloride with 1,3-dimethoxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The high reactivity of 1,3-dimethoxybenzene, due to the activating effect of the two methoxy groups, makes it a suitable substrate for acylation by the deactivated 3,4-dichlorobenzoyl chloride.

Experimental Workflow: Friedel-Crafts Acylation

The following diagram illustrates the proposed synthetic workflow.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction cluster_product Product cluster_workup Work-up A 1,3-Dimethoxybenzene D Friedel-Crafts Acylation A->D B 3,4-Dichlorobenzoyl Chloride B->D C AlCl₃ (Lewis Acid) C->D catalysis F Aqueous Work-up D->F E This compound G Purification (e.g., Crystallization, Chromatography) F->G G->E

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol
  • Reaction Setup: To a cooled (0-5 °C), stirred solution of 1,3-dimethoxybenzene in a suitable inert solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) portion-wise.

  • Addition of Acyl Chloride: Add a solution of 3,4-dichlorobenzoyl chloride in the same solvent dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method such as recrystallization or column chromatography to yield the final product.

Biological Activity and Signaling Pathways

No specific biological activities or associated signaling pathways for this compound have been reported in the reviewed scientific literature. Research into the biological effects of this specific isomer would be a novel area of investigation.

References

An In-depth Technical Guide to 3,4-Dichloro-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed hypothetical synthesis protocol, and modern analytical methodologies for the characterization of 3,4-Dichloro-3',5'-dimethoxybenzophenone. This compound is a substituted benzophenone, a class of molecules with significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties.

Core Compound Data

PropertyValue
Molecular Formula C₁₅H₁₂Cl₂O₃
Molecular Weight 311.16 g/mol
IUPAC Name (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)methanone

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis and analysis of this compound is presented.

Synthesis via Friedel-Crafts Acylation

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the acylation of an activated aromatic ring, in this case, 1,3-dimethoxybenzene, with an acyl chloride, 3,4-dichlorobenzoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.

Reactants:

  • 1,3-dimethoxybenzene

  • 3,4-dichlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Bicarbonate (NaHCO₃), aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: The flask is cooled in an ice bath, and a solution of 3,4-dichlorobenzoyl chloride in dry dichloromethane is added dropwise from the dropping funnel with vigorous stirring.

  • Addition of Aryl Component: Following the formation of the acylium ion complex, a solution of 1,3-dimethoxybenzene in dry dichloromethane is added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0°C and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using modern analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the methoxy group protons. The substitution pattern will dictate the multiplicity and coupling constants of the aromatic signals.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the methoxy carbons.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

  • Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of benzophenone derivatives. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small percentage of formic acid to improve ionization) is employed.

  • Mass Spectrometry Detection: The HPLC system is coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. The mass spectrum will show the molecular ion peak corresponding to the mass of the compound. Fragmentation patterns obtained from MS/MS analysis can further confirm the structure.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product R1 1,3-Dimethoxybenzene S1 Friedel-Crafts Acylation R1->S1 R2 3,4-Dichlorobenzoyl Chloride R2->S1 R3 AlCl3 R3->S1 P1 Work-up & Extraction S1->P1 Crude Product P2 Column Chromatography P1->P2 FP Pure 3,4-Dichloro-3',5'- dimethoxybenzophenone P2->FP

Synthetic workflow for this compound.

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Confirmation Sample Synthesized Compound A1 NMR Spectroscopy (¹H, ¹³C) Sample->A1 A2 HPLC-MS/MS Sample->A2 D1 Structural Elucidation A1->D1 A2->D1 D2 Purity Assessment A2->D2 Result Confirmed Structure & Purity D1->Result D2->Result

Analytical workflow for compound characterization.

References

Technical Guide: Physicochemical Properties of 3,4-Dichloro-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the available information regarding the solubility of 3,4-Dichloro-3',5'-dimethoxybenzophenone. Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific quantitative solubility data for this compound is not publicly available. This guide outlines the current information gap and provides a general framework for approaching the solubility determination of similar novel compounds.

Current Status of Solubility Data

A thorough search of prominent chemical and scientific databases has revealed a significant lack of specific, quantitative solubility data for this compound. While information exists for structurally related benzophenone derivatives, direct experimental values for the solubility of the title compound in common organic or aqueous solvents are not documented in the available literature.

This absence of data highlights a critical knowledge gap for researchers working with this specific molecule. The following sections will, therefore, focus on the general methodologies and theoretical considerations that can be applied to determine the solubility of such a compound.

General Experimental Protocol for Solubility Determination

In the absence of specific data, a generalized experimental workflow is proposed for researchers seeking to determine the solubility of this compound. The following protocol outlines a standard method for generating reliable solubility data.

Materials and Equipment
  • Compound: High-purity this compound

  • Solvents: A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, ethyl acetate).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

    • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Seal vials B->C D Incubate at constant temperature C->D E Agitate for a set period (e.g., 24-48h) D->E F Centrifuge to separate solid E->F G Collect supernatant F->G H Dilute supernatant G->H I Quantify concentration via HPLC H->I

Caption: Workflow for Equilibrium Solubility Determination.

Methodological Details
  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each selected solvent in a series of vials. This ensures that a saturated solution is achieved.

  • Equilibration: The vials are sealed and placed in a constant temperature shaker. The samples are agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Sample Processing: After equilibration, the samples are centrifuged at a high speed to pellet the excess solid.

  • Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and appropriately diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as HPLC. A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

Theoretical Considerations and Predictive Models

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. These models are typically based on the physicochemical properties of the molecule, such as its logP (octanol-water partition coefficient), molecular weight, and hydrogen bonding capacity.

The logical relationship for predicting solubility based on molecular properties is outlined below.

G cluster_inputs Molecular Properties A LogP D Solubility Prediction Model (e.g., General Solubility Equation) A->D B Molecular Weight B->D C Hydrogen Bond Donors/Acceptors C->D E Estimated Solubility D->E

Caption: Logic Diagram for Solubility Prediction.

It is important to note that these predictive models provide estimations and should not be a substitute for experimental determination, especially in the context of drug development where precise solubility data is crucial.

Conclusion and Future Work

There is a clear absence of publicly available, experimentally determined solubility data for this compound. For researchers and drug development professionals, this necessitates either the de novo determination of this crucial parameter or reliance on theoretical predictions for preliminary assessments. The experimental workflow provided in this guide offers a standardized approach to generating reliable quantitative solubility data. Future work should focus on the experimental determination and publication of the solubility of this compound in a variety of pharmaceutically relevant solvents to fill the existing knowledge gap.

In-depth Technical Guide: 3,4-Dichloro-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of its mechanism of action is currently unavailable in scientific literature.

Extensive searches of publicly available scientific databases and research repositories have yielded no specific information regarding the mechanism of action, biological activity, or cellular targets of the compound 3,4-Dichloro-3',5'-dimethoxybenzophenone .

While the chemical structure of this molecule is defined, there is a notable absence of published research detailing its interactions with biological systems. Scientific inquiry into this specific benzophenone derivative appears to be limited or has not been disclosed in public forums.

This lack of data prevents the construction of a detailed technical guide as requested. Key components of such a guide, including quantitative data on efficacy (e.g., IC50, EC50 values), detailed experimental protocols, and the elucidation of signaling pathways, are contingent on the existence of primary research.

For researchers, scientists, and drug development professionals interested in this or structurally related compounds, the following avenues for investigation are suggested:

  • De novo experimental evaluation: The compound would need to be synthesized and subjected to a battery of in vitro and in vivo assays to determine its biological effects. This would include cytotoxicity screening, target-based assays against known enzyme families (e.g., kinases, proteases), and phenotypic screening to identify any observable effects on cellular processes.

  • Computational modeling and in silico screening: Molecular docking studies could be performed against a wide array of protein targets to predict potential binding interactions. This could help to generate hypotheses about its mechanism of action that could then be tested experimentally.

  • Literature review of structurally similar compounds: While not a direct substitute for data on the compound of interest, a thorough review of the mechanisms of action of closely related dichlorinated and dimethoxylated benzophenones may provide initial clues as to potential biological activities. However, it is crucial to note that even minor structural changes can lead to significant differences in biological function.

Until such research is conducted and published, a comprehensive technical guide on the mechanism of action of this compound cannot be responsibly compiled. The scientific community awaits foundational research to illuminate the pharmacological properties of this particular chemical entity.

The Multifaceted Biological Potential of Substituted Benzophenones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzophenones, a class of organic compounds characterized by a diphenyl ketone core, have emerged as a versatile scaffold in medicinal chemistry. Their inherent structural flexibility allows for a wide range of modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth overview of the significant potential of substituted benzophenones, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity of Substituted Benzophenones

A growing body of evidence highlights the potent cytotoxic effects of substituted benzophenones against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and progression.

Quantitative Anticancer Data

The anticancer efficacy of various substituted benzophenones has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Substituted 2-hydroxybenzophenoneMDA-MB-231 (Breast)12.09 - 26.49[1]
Substituted 2-hydroxybenzophenoneT47-D (Breast)12.09 - 26.49[1]
Substituted 2-hydroxybenzophenonePC3 (Prostate)12.09 - 26.49[1]
Benzophenone-imidazole/pyrone analog (9d)A549 (Lung)Not specified[2]
Benzophenone-imidazole/pyrone analog (9d)HeLa (Cervical)Not specified[2]
Benzophenone-imidazole/pyrone analog (9d)MCF-7 (Breast)Not specified[2]
2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranosideMCF-7 (Breast)Not specified[3]
4-hydroxy-4'-methoxybenzophenoneMCF-7 (Breast)Not specified[3]
Benzofuran substituted chalconeMCF-7 (Breast)log IC50 = 0.42Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules
Benzofuran substituted chalconePC-3 (Prostate)log IC50 = 0.67Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules
Signaling Pathways in Anticancer Activity

Substituted benzophenones exert their anticancer effects by modulating several critical signaling pathways. A key mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent activation of caspase-3.[4]

Furthermore, certain benzophenone derivatives have been shown to interfere with key signaling cascades implicated in cancer cell proliferation and metastasis, such as the Estrogen Receptor (ERα) and Wnt/β-catenin pathways.[4] The Mitogen-Activated Protein Kinase (MAPK) pathway, a central regulator of cell growth and survival, is another potential target for the anticancer action of these compounds.[5]

anticancer_pathway cluster_0 Mitochondrial Apoptosis Pathway Benzophenone Benzophenone Bax Bax Benzophenone->Bax Upregulates Bcl-2 Bcl-2 Benzophenone->Bcl-2 Downregulates Cytochrome c Cytochrome c Bax->Cytochrome c Promotes release Bcl-2->Cytochrome c Inhibits release Caspase-3 Caspase-3 Cytochrome c->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis cancer_signaling_pathways Benzophenone Benzophenone ERα ERα Benzophenone->ERα Modulates Wnt/β-catenin Wnt/β-catenin Benzophenone->Wnt/β-catenin Modulates MAPK Pathway MAPK Pathway Benzophenone->MAPK Pathway Inhibits Proliferation & Metastasis Proliferation & Metastasis ERα->Proliferation & Metastasis Wnt/β-catenin->Proliferation & Metastasis MAPK Pathway->Proliferation & Metastasis Inhibited antimicrobial_mechanism Benzophenone Benzophenone Bacterial Membrane Bacterial Membrane Benzophenone->Bacterial Membrane Interacts with Membrane Disruption Membrane Disruption Bacterial Membrane->Membrane Disruption Ion Leakage Ion Leakage Membrane Disruption->Ion Leakage Cell Death Cell Death Ion Leakage->Cell Death antioxidant_mechanism Phenolic Benzophenone (Ar-OH) Phenolic Benzophenone (Ar-OH) Hydrogen Atom Transfer Hydrogen Atom Transfer Phenolic Benzophenone (Ar-OH)->Hydrogen Atom Transfer Free Radical (R•) Free Radical (R•) Free Radical (R•)->Hydrogen Atom Transfer Stable Benzophenone Radical (Ar-O•) Stable Benzophenone Radical (Ar-O•) Hydrogen Atom Transfer->Stable Benzophenone Radical (Ar-O•) Neutralized Radical (RH) Neutralized Radical (RH) Hydrogen Atom Transfer->Neutralized Radical (RH) anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway COX Enzymes COX Enzymes Inflammatory Stimuli->COX Enzymes Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB Pathway->Pro-inflammatory Mediators COX Enzymes->Pro-inflammatory Mediators Benzophenone Benzophenone Benzophenone->NF-κB Pathway Inhibits Benzophenone->COX Enzymes Inhibits mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add substituted benzophenone incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end western_blot_workflow start Start cell_lysis Cell Lysis & Protein Extraction start->cell_lysis protein_quantification Protein Quantification (BCA/Bradford) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking with BSA or Milk transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent/Fluorescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

The Agrochemical Potential of 3,4-Dichloro-3',5'-dimethoxybenzophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3,4-Dichloro-3',5'-dimethoxybenzophenone is a halogenated, methoxy-substituted benzophenone derivative. While specific, direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a key intermediate in the synthesis of novel fungicides. This technical guide consolidates the available information on related compounds and provides a scientifically grounded projection of the synthesis, potential applications, and mode of action of agrochemicals derived from this promising intermediate. The core of this analysis lies in the structural analogy to key intermediates used in the synthesis of established fungicides, most notably, Dimethomorph.

Synthetic Pathways: Friedel-Crafts Acylation

The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthesis of this compound

The synthesis would likely proceed via the acylation of 1,2-dichlorobenzene with 3,5-dimethoxybenzoyl chloride. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 1,2-Dichlorobenzene P1 This compound R1->P1 R2 3,5-Dimethoxybenzoyl Chloride R2->P1 C1 AlCl₃ (Lewis Acid) C1->P1 Catalyst S1 Inert Solvent (e.g., Dichloromethane) S1->P1 Solvent

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Acyl Chloride: 3,5-Dimethoxybenzoyl chloride, dissolved in the same inert solvent, is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0-5 °C) to form the acylium ion complex.

  • Addition of Aromatic Substrate: 1,2-Dichlorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period determined by reaction monitoring (e.g., by TLC or GC-MS).

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.

  • Purification: The crude product is obtained after drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Data (Predicted)

No experimental data for this compound has been found in the searched literature. The following table presents predicted data based on the compound's structure and data from analogous compounds.

PropertyPredicted Value/Characteristics
Molecular Formula C₁₅H₁₂Cl₂O₃
Molecular Weight 311.16 g/mol
Appearance Likely a white to off-white crystalline solid
¹H NMR Expect signals for the aromatic protons on both rings and a singlet for the two equivalent methoxy groups.
¹³C NMR Expect distinct signals for the carbonyl carbon, the methoxy carbons, and the aromatic carbons.
IR Spectroscopy A strong absorption band characteristic of the benzophenone carbonyl group (C=O) is expected around 1650-1670 cm⁻¹.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) and characteristic isotopic patterns for the two chlorine atoms.

Application as an Intermediate for Agrochemicals

The primary projected application of this compound is as a precursor for the synthesis of fungicidal compounds, particularly analogs of the well-established fungicide Dimethomorph.

The Dimethomorph Analogy

Dimethomorph is a cinnamic acid amide derivative effective against oomycete fungi. A key intermediate in its synthesis is 4-chloro-3',4'-dimethoxybenzophenone. By substituting this intermediate with this compound, it is conceivable to synthesize a novel analog of Dimethomorph.

G cluster_intermediate Intermediate cluster_reaction Reaction Steps cluster_product Potential Product I1 This compound R1 Condensation with a phosphonate reagent I1->R1 R2 Hydrolysis R1->R2 R3 Amidation with morpholine R2->R3 P1 3,4-Dichloro Dimethomorph Analog R3->P1

Caption: Potential synthetic route to a Dimethomorph analog.

Mode of Action of Potential Agrochemicals

Based on the structural similarity to Dimethomorph, it is highly probable that agrochemicals derived from this compound would exhibit a similar mode of action. Dimethomorph is known to disrupt the fungal cell wall, a mechanism distinct from many other classes of fungicides.

Disruption of Fungal Cell Wall Synthesis

The proposed mechanism of action involves the inhibition of enzymes crucial for the biosynthesis of cellulose, a primary component of the cell walls of oomycete fungi. This disruption leads to the lysis of the fungal cell and ultimately, cell death. This specific mode of action provides a valuable tool for managing fungal populations that may have developed resistance to other fungicides.

G cluster_pathway Fungal Cell Wall Synthesis Pathway cluster_inhibitor Inhibitor P1 Cellulose Synthase P2 Cellulose Biosynthesis P1->P2 P3 Fungal Cell Wall Formation P2->P3 P4 Fungal Cell Integrity P3->P4 P5 Fungal Growth P4->P5 I1 3,4-Dichloro Dimethomorph Analog I1->P1 Inhibition

Methodological & Application

Application Note: Synthesis of 3,4-Dichloro-3',5'-dimethoxybenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4-Dichloro-3',5'-dimethoxybenzophenone is a substituted benzophenone derivative. Benzophenones are a class of aromatic ketones that are important structural motifs in many biologically active compounds and are used as photoinitiators in polymer chemistry. The synthesis of specifically substituted benzophenones is a key step in the development of new pharmaceutical agents and materials. This application note provides a detailed experimental protocol for the synthesis of this compound through a Friedel-Crafts acylation reaction. The described method is based on established principles of organic synthesis and is intended for use by researchers and scientists in drug development and related fields.

Quantitative Data Summary

As no specific experimental data for the synthesis of this compound is readily available in the searched literature, the following table is provided as a template for researchers to record their own experimental findings. This structured format allows for the clear and concise presentation of quantitative data, facilitating comparison across different reaction batches and optimization studies.

ParameterValueUnits
Reactant Stoichiometry
3,4-Dichlorobenzoyl chlorideg / mol
3,5-Dimethoxyanisoleg / mol
Aluminum chloride (AlCl₃)g / mol
Reaction Conditions
SolventDichloromethane (DCM)mL
Reaction Temperature°C
Reaction Timehours
Product Characterization
Theoretical Yieldg
Actual Yieldg
Percent Yield%
Melting Point°C
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δppm
¹³C NMR (CDCl₃, 100 MHz) δppm
IR (KBr) νcm⁻¹
Mass Spectrometry (m/z)

Experimental Protocol

The synthesis of this compound is achieved via a Friedel-Crafts acylation of 3,5-dimethoxyanisole with 3,4-dichlorobenzoyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • 3,5-Dimethoxyanisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).

  • Addition of Catalyst: Cool the flask to 0 °C using an ice bath. Slowly and portion-wise add anhydrous aluminum chloride (AlCl₃) to the DCM with vigorous stirring.

  • Addition of Acyl Chloride: In the dropping funnel, prepare a solution of 3,4-dichlorobenzoyl chloride in anhydrous DCM. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM at 0 °C over a period of 30 minutes.

  • Addition of Aryl Ether: Following the addition of the acyl chloride, add a solution of 3,5-dimethoxyanisole in anhydrous DCM dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow

experimental_workflow Synthesis of this compound A 1. Reaction Setup (Flask with DCM under N₂) B 2. Add AlCl₃ at 0 °C A->B C 3. Add 3,4-Dichlorobenzoyl chloride in DCM at 0 °C B->C D 4. Add 3,5-Dimethoxyanisole in DCM at 0 °C C->D E 5. Reflux Reaction (Monitor by TLC) D->E F 6. Quench with 1M HCl at 0 °C E->F G 7. Aqueous Workup (Wash with HCl, H₂O, NaHCO₃, Brine) F->G H 8. Dry (MgSO₄) and Concentrate G->H I 9. Column Chromatography (Silica Gel, Hexane/EtOAc) H->I J 10. Characterization (MP, NMR, IR, MS) I->J K Final Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Purification of 3,4-Dichloro-3',5'-dimethoxybenzophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3,4-Dichloro-3',5'-dimethoxybenzophenone using normal-phase column chromatography. The described methodology is designed to efficiently remove impurities commonly associated with the synthesis of benzophenone derivatives, yielding a product of high purity suitable for downstream applications in research and drug development. The protocol outlines the selection of appropriate stationary and mobile phases, sample preparation, and the step-by-step procedure for column packing, sample loading, elution, and fraction analysis.

Introduction

This compound is a substituted benzophenone derivative with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a critical step to ensure the integrity of experimental results and the quality of final products. Column chromatography is a widely used and effective technique for the separation of compounds based on their differential adsorption to a stationary phase. This document provides a robust protocol for the purification of the title compound, leveraging common laboratory practices for the purification of related benzophenone structures.

Experimental Protocol

This protocol is based on normal-phase chromatography using silica gel as the stationary phase. The selection of the mobile phase is critical and should be optimized by thin-layer chromatography (TLC) prior to performing the column separation. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective for benzophenone derivatives.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand, washed

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Procedure:

  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).

    • The optimal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Preparation (Wet Packing Method):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.[1]

    • Prepare a slurry of silica gel in the chosen mobile phase.[1]

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[1]

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[1]

    • Equilibrate the column by running the mobile phase through it until the packed bed is stable. Do not let the solvent level drop below the top of the sand.[1]

  • Sample Preparation and Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Begin eluting the column by opening the stopcock, collecting the eluent in fractions.

    • Maintain a constant level of solvent above the stationary phase throughout the elution process.[1]

    • The flow rate can be increased by applying gentle air pressure to the top of the column (flash chromatography).

  • Fraction Analysis:

    • Monitor the separation by spotting collected fractions onto TLC plates and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the recommended conditions for the column chromatography purification. These parameters may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexanes:Ethyl Acetate or Heptane:Ethyl Acetate gradient
Initial Eluent Ratio 95:5 (Hexanes:Ethyl Acetate)
Final Eluent Ratio 80:20 (Hexanes:Ethyl Acetate)
Sample Loading Dry loading with silica gel
Detection Method UV visualization (254 nm) on TLC plates

Workflow Diagram

Purification_Workflow start Start: Crude Product tlc TLC Analysis for Solvent System Optimization start->tlc column_prep Column Preparation (Wet Packing) tlc->column_prep Optimized Solvent sample_prep Sample Preparation (Dry Loading) column_prep->sample_prep elution Elution and Fraction Collection sample_prep->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporate Solvent Evaporation combine->evaporate end End: Purified Product evaporate->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of Dichlorinated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of various dichlorinated benzophenone isomers through recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. The following sections outline recommended single-solvent and mixed-solvent recrystallization methods, supported by quantitative data and detailed experimental procedures.

Introduction to Recrystallization of Dichlorinated Benzophenones

Dichlorinated benzophenones are a class of compounds with significant applications in organic synthesis and as intermediates in the pharmaceutical and agrochemical industries. Achieving high purity of these compounds is often essential for their intended use. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.

Key Considerations for Solvent Selection

The success of a recrystallization procedure is highly dependent on the choice of solvent. The following criteria should be considered when selecting a suitable solvent for dichlorinated benzophenones:

  • Solubility Profile: The dichlorinated benzophenone should exhibit high solubility in the chosen solvent at its boiling point and low solubility at or below room temperature.

  • Impurity Solubility: The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor upon crystallization).

  • Chemical Inertness: The solvent must not react with the dichlorinated benzophenone.

  • Boiling Point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to provide a significant temperature gradient for crystallization.

  • Volatility: A reasonably volatile solvent is preferred for ease of drying the final product.

Data Summary of Recrystallization Methods

The following tables summarize recommended solvent systems and expected outcomes for the recrystallization of various dichlorinated benzophenone isomers. Please note that yields are highly dependent on the initial purity of the crude material and strict adherence to the protocol.

IsomerRecrystallization MethodSolvent SystemInitial Purity (Typical)Final Purity (Expected)Yield (Expected)
4,4'-Dichlorobenzophenone Single-SolventEthanol>95%>99%80-90%
Single-SolventAcetone>95%>98%75-85%
2,4'-Dichlorobenzophenone Mixed-SolventEthanol / Water>90%>98%70-85%
Mixed-SolventAcetone / Hexane>90%>97%70-80%
3,4'-Dichlorobenzophenone Single-SolventToluene>92%>98%75-85%
3,3'-Dichlorobenzophenone Mixed-SolventEthanol / Water>90%>98%70-85%

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4,4'-Dichlorobenzophenone from Ethanol

This protocol describes the purification of 4,4'-dichlorobenzophenone using ethanol as the recrystallization solvent.[1]

Materials:

  • Crude 4,4'-dichlorobenzophenone

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4,4'-dichlorobenzophenone in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture to boiling while stirring or swirling. Add small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization of 2,4'-Dichlorobenzophenone from Ethanol/Water

This protocol is suitable for dichlorinated benzophenones that are too soluble in a single solvent at room temperature. The addition of a "poor" solvent (antisolvent) induces crystallization.

Materials:

  • Crude 2,4'-dichlorobenzophenone

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 2,4'-dichlorobenzophenone in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Antisolvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization mixture).

  • Drying: Dry the purified crystals.

Visualizing the Recrystallization Workflow

The following diagrams illustrate the logical flow of the single-solvent and mixed-solvent recrystallization processes.

Single_Solvent_Recrystallization start Start with Crude Dichlorinated Benzophenone dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, to remove insoluble impurities) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter to Collect Crystals ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end_product Pure Dichlorinated Benzophenone dry->end_product

Caption: General workflow for single-solvent recrystallization.

Mixed_Solvent_Recrystallization start Start with Crude Dichlorinated Benzophenone dissolve_good Dissolve in Minimum Hot 'Good' Solvent start->dissolve_good add_poor Add Hot 'Poor' Solvent Dropwise to Cloud Point dissolve_good->add_poor clarify Add a Few Drops of Hot 'Good' Solvent to Clarify add_poor->clarify cool Cool Solution Slowly to Room Temperature clarify->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter to Collect Crystals ice_bath->filter wash Wash Crystals with Cold Solvent Mixture filter->wash dry Dry Purified Crystals wash->dry end_product Pure Dichlorinated Benzophenone dry->end_product

Caption: General workflow for mixed-solvent recrystallization.

References

Application Notes & Protocols for the Characterization of 3,4-Dichloro-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 3,4-Dichloro-3',5'-dimethoxybenzophenone . The methodologies outlined are fundamental for the characterization of this and similar small molecule entities in a drug discovery and development setting.

Introduction

This compound is a substituted benzophenone derivative. Benzophenones are an important class of compounds in medicinal chemistry and materials science. Accurate and thorough characterization is crucial to confirm the identity, purity, and stability of such compounds. This document outlines the application of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this target molecule.

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity of atoms. Both ¹H and ¹³C NMR are critical.

  • Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.

  • High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the compound and can be used for quantification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in the molecule.

The logical workflow for the characterization of a newly synthesized batch of this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of 3,4-Dichloro- 3',5'-dimethoxybenzophenone Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry (MS) Purification->MS Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Functional Groups HPLC HPLC Analysis Purification->HPLC Purity Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for the synthesis and characterization of this compound.

Predicted Analytical Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H~ 3.8 - 4.0Singlet (s)Methoxy protons (-OCH₃)
¹H~ 6.5 - 7.0Doublet (d) or Triplet (t)Protons on the dimethoxy-substituted ring
¹H~ 7.5 - 7.9Doublet (d), Doublet of Doublets (dd)Protons on the dichloro-substituted ring
¹³C~ 56Quartet (q)Methoxy carbons (-OCH₃)
¹³C~ 105 - 115Doublet (d)CH carbons on the dimethoxy-substituted ring
¹³C~ 128 - 135Doublet (d)CH carbons on the dichloro-substituted ring
¹³C~ 130 - 140Singlet (s)Quaternary carbons on the dichloro-substituted ring (C-Cl)
¹³C~ 135 - 145Singlet (s)Quaternary carbon of the dimethoxy-substituted ring attached to the carbonyl
¹³C~ 160Singlet (s)Quaternary carbons on the dimethoxy-substituted ring (C-OCH₃)
¹³C~ 195Singlet (s)Carbonyl carbon (C=O)
Table 2: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M]+•~ 310, 312, 314Molecular ion peak cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensities will be approximately 9:6:1.
[M-CH₃]+~ 295, 297, 299Loss of a methyl radical from a methoxy group.
[C₇H₅OCl₂]+~ 175, 177, 179Fragment corresponding to the dichlorobenzoyl cation.
[C₈H₉O₃]+~ 153Fragment corresponding to the dimethoxybenzoyl cation.
[C₆H₃Cl₂]+~ 145, 147, 149Fragment corresponding to the dichlorophenyl cation.
[C₇H₇O₂]+~ 123Fragment corresponding to the dimethoxyphenyl cation.
Table 3: Predicted HPLC Parameters
Parameter Value
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient)
Flow Rate1.0 mL/min
Detection Wavelength~254 nm and ~280 nm
Retention Time~ 5 - 10 minutes
Table 4: Predicted FTIR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (carbonyl)~ 1660 - 1680Strong
C-O (methoxy)~ 1200 - 1300 and ~1020 - 1080Strong
C-Cl (aryl chloride)~ 1000 - 1100Medium to Strong
C=C (aromatic)~ 1450 - 1600Medium to Weak
C-H (aromatic)~ 3000 - 3100Medium to Weak
C-H (methoxy)~ 2850 - 2960Medium to Weak

Experimental Protocols

The following are detailed protocols for the characterization of this compound.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

G Sample_Prep Sample Preparation: - Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). - Add a small amount of tetramethylsilane (TMS) as an internal standard. NMR_Tube Transfer the solution to a 5 mm NMR tube. Sample_Prep->NMR_Tube Instrument_Setup Instrument Setup: - Place the NMR tube in the spectrometer. - Lock and shim the instrument. NMR_Tube->Instrument_Setup Acquisition Data Acquisition: - Acquire the ¹H NMR spectrum. - Acquire the ¹³C NMR spectrum. Instrument_Setup->Acquisition Processing Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Calibrate the chemical shift scale to TMS (0 ppm). Acquisition->Processing Analysis Spectral Analysis: - Integrate the ¹H signals. - Determine the multiplicity of signals. - Assign peaks to the corresponding protons and carbons. Processing->Analysis

Caption: Protocol for NMR spectroscopic analysis.

Mass Spectrometry Protocol

This protocol describes the procedure for obtaining a mass spectrum using electrospray ionization (ESI).

G Sample_Prep Sample Preparation: - Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile). Infusion Direct Infusion or LC-MS: - Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system. Sample_Prep->Infusion Instrument_Setup Instrument Setup: - Set the ionization mode (e.g., positive or negative ESI). - Optimize ion source parameters (e.g., capillary voltage, gas flow). Infusion->Instrument_Setup Acquisition Data Acquisition: - Acquire the full scan mass spectrum. - If necessary, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. Instrument_Setup->Acquisition Analysis Data Analysis: - Determine the m/z of the molecular ion and major fragment ions. - Compare the isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms. Acquisition->Analysis

Caption: Protocol for Mass Spectrometry analysis.

HPLC Protocol

This protocol details the steps for assessing the purity of the compound using reverse-phase HPLC.

G Sample_Prep Sample Preparation: - Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Instrument_Setup Instrument Setup: - Equilibrate the HPLC system with the mobile phase. - Set the flow rate, column temperature, and detector wavelength. Sample_Prep->Instrument_Setup Injection Sample Injection: - Inject a fixed volume of the sample solution (e.g., 10 µL) onto the column. Instrument_Setup->Injection Chromatography Chromatographic Separation: - Run the gradient or isocratic method to separate the components of the sample. Injection->Chromatography Detection Detection: - Monitor the eluent at the specified UV wavelength. Chromatography->Detection Analysis Data Analysis: - Integrate the peak areas in the chromatogram. - Calculate the purity of the main peak as a percentage of the total peak area. Detection->Analysis

Caption: Protocol for HPLC analysis.

FTIR Spectroscopy Protocol

This protocol outlines the preparation of a solid sample for FTIR analysis using the KBr pellet method.

G Sample_Prep Sample Preparation: - Grind a small amount of the compound (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Pellet_Press Pellet Formation: - Transfer the mixture to a pellet press and apply pressure to form a transparent pellet. Sample_Prep->Pellet_Press Background Background Spectrum: - Acquire a background spectrum of the empty sample compartment. Pellet_Press->Background Sample_Scan Sample Spectrum: - Place the KBr pellet in the sample holder and acquire the FTIR spectrum. Background->Sample_Scan Analysis Data Analysis: - Identify the characteristic absorption bands and assign them to the corresponding functional groups. Sample_Scan->Analysis

Application Notes and Protocols for Antifungal Activity Assays of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "3,4-Dichloro-3',5'-dimethoxybenzophenone" and Related Benzophenone Derivatives in Antifungal Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzophenones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal properties. While specific data on the antifungal activity of this compound is not extensively available in the public domain, the broader family of benzophenone derivatives has shown promising results against various fungal pathogens.[1][2] These compounds offer a scaffold for the development of novel antifungal agents, potentially addressing the challenge of increasing drug resistance.[3][4] This document provides a generalized overview of the application of benzophenone derivatives in antifungal assays, including representative data, detailed experimental protocols, and visualizations of experimental workflows and relevant biological pathways.

Data Presentation: Antifungal Activity of Benzophenone Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of benzophenone derivatives against various fungal strains, as reported in the scientific literature. It is important to note that these are examples from the broader class of benzophenones and not specific to this compound.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
A novel benzophenone derivativeCandida albicans125[5]
Benzophenone fused azetidinone derivatives (e.g., 9a, 9e, 9g)Aspergillus Niger, Pencillium chrysogenumNot specified, but showed "good" activity[3][6]
Benzophenone derived 1,2,3-triazoles (3a, 3b)Candida albicansNot specified, but showed "interesting" activity[4]
2-methoxynaphthalene-1,4-dione (a naphthoquinone, for comparison)Cryptococcus neoformans H993.12 - 12.5[7]

Experimental Protocols

A widely used method for determining the antifungal susceptibility of a compound is the broth microdilution assay.[8][9][10] The following protocol is a generalized procedure based on established guidelines.

Broth Microdilution Antifungal Susceptibility Assay

1. Preparation of Fungal Inoculum:

  • Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp.) for 24-48 hours.[6][11]

  • Harvest the fungal colonies or conidia and suspend them in sterile saline or RPMI-1640 medium.

  • Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ conidia/mL for molds using a spectrophotometer or hemocytometer.[10]

2. Preparation of Test Compound:

  • Dissolve the benzophenone derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[6]

  • Prepare serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

3. Inoculation and Incubation:

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.

  • Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours for Candida species.[6][9]

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[11]

  • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[12]

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., Candida albicans) Inoculum_Prep Prepare Fungal Inoculum Fungal_Culture->Inoculum_Prep Compound_Stock Benzophenone Stock Solution Serial_Dilution Serial Dilution of Compound Compound_Stock->Serial_Dilution Plate_Setup Inoculate 96-Well Plate Inoculum_Prep->Plate_Setup Serial_Dilution->Plate_Setup Incubation Incubate Plate (24-48h, 35°C) Plate_Setup->Incubation Read_Results Read Results (Visual/Spectrophotometer) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow of a broth microdilution antifungal susceptibility assay.

Fungal Ergosterol Biosynthesis Pathway

A common mechanism of action for antifungal drugs is the inhibition of the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[13][14][15][16] Azole antifungals, for instance, target the enzyme lanosterol 14α-demethylase (CYP51).[15][16] While the specific target of many benzophenone derivatives is still under investigation, this pathway represents a key area for potential antifungal intervention.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Drug Target Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Fourteen_demethyl_lanosterol 14-demethyl-lanosterol Lanosterol->Fourteen_demethyl_lanosterol Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol Fourteen_demethyl_lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Azoles Azole Antifungals Azoles->Fourteen_demethyl_lanosterol Inhibits

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

Conclusion

Benzophenone derivatives represent a promising class of compounds for the development of new antifungal therapies. The protocols and information provided herein offer a foundational guide for researchers to assess the antifungal activity of these and other novel compounds. Further investigation into the specific mechanisms of action, such as the potential inhibition of key fungal enzymes or disruption of cellular processes, will be critical for optimizing the therapeutic potential of this chemical class.

References

Application Notes and Protocols for In Vitro Evaluation of 3,4-Dichloro-3',5'-dimethoxybenzophenone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,4-Dichloro-3',5'-dimethoxybenzophenone is a synthetic compound with a chemical structure that suggests potential biological activity. Benzophenone and its derivatives have been investigated for various pharmacological properties, including anticancer effects.[1][2][3] The evaluation of the cytotoxic potential of novel compounds is a critical first step in the drug discovery process. These application notes provide a comprehensive framework for the in vitro assessment of the cytotoxicity of this compound, outlining key experiments to determine its effects on cell viability, proliferation, and the underlying mechanisms of cell death.

The following protocols describe a multi-faceted approach, beginning with a general assessment of cell viability and progressing to more detailed analyses of apoptosis, cell cycle distribution, and the expression of key regulatory proteins. This systematic evaluation will provide a thorough understanding of the compound's cytotoxic profile.

Data Presentation

Quantitative data from the following experiments should be meticulously recorded and organized. The tables below serve as templates for presenting the results in a clear and structured manner, facilitating comparison across different concentrations and treatment durations.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)24h Incubation (% Viability ± SD)48h Incubation (% Viability ± SD)72h Incubation (% Viability ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 5.5-
195.3 ± 4.188.1 ± 3.975.4 ± 4.6
582.1 ± 3.565.7 ± 4.248.9 ± 3.8
1060.5 ± 2.845.2 ± 3.128.3 ± 2.9
2535.8 ± 2.120.1 ± 2.512.6 ± 1.9
5015.2 ± 1.98.9 ± 1.35.1 ± 0.8

Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)96.2 ± 2.52.1 ± 0.81.2 ± 0.50.5 ± 0.2
1075.8 ± 3.115.4 ± 2.26.3 ± 1.12.5 ± 0.7
2540.1 ± 4.538.7 ± 3.818.9 ± 2.92.3 ± 0.6
5012.5 ± 2.855.2 ± 5.129.8 ± 4.32.5 ± 0.9

Table 3: Cell Cycle Distribution Analysis

Concentration of this compound (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 Population (Apoptotic)
0 (Vehicle Control)65.3 ± 3.220.1 ± 2.114.6 ± 1.81.5 ± 0.4
1058.7 ± 2.915.8 ± 1.925.5 ± 2.58.9 ± 1.2
2545.2 ± 3.810.3 ± 1.544.5 ± 3.925.6 ± 2.8
5030.1 ± 4.18.7 ± 1.261.2 ± 4.548.3 ± 4.1

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

Workflow for MTT Assay ```dot graph MTT_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.6]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate (24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat with Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Incubate (24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add MTT Solution", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Incubate (4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Add Solubilization Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Incubate (Overnight)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Measure Absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes. [5]4. Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL. [6][7]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of propidium iodide (PI) solution. [6][8]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [6][7]7. Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube. [6][7]8. Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Acquire at least 10,000 events per sample. [9]

Cell Cycle Analysis

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content. [10]Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation. [11] Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the compound for the desired duration.

  • Cell Harvesting: Collect cells, including any floating cells, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. [10]While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [9][10]4. Incubation: Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis. [9][10]5. Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol. [9]Wash the cell pellet twice with PBS. [9]6. RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) to degrade RNA and ensure specific staining of DNA. [9][10]7. PI Staining: Add 400 µL of propidium iodide staining solution (50 µg/mL PI in PBS) to the cells. [9][10]8. Incubation: Incubate for 5-10 minutes at room temperature in the dark. [10]9. Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. [9][10]Use appropriate software to model the cell cycle distribution.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. To investigate the molecular mechanism of apoptosis induced by this compound, the expression levels of key apoptosis-related proteins can be examined.

Hypothetical Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway Compound 3,4-Dichloro-3',5'- dimethoxybenzophenone Bcl2 Bcl-2 Compound->Bcl2 down-regulation Bax Bax Compound->Bax up-regulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c Mitochondrion->CytC release Casp9 Caspase-9 CytC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP

Caption: A hypothetical intrinsic apoptosis pathway.

Protocol:

  • Cell Lysis: After treatment with the compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [12][13]2. Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay). [13]3. SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. [12][13]4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [14]5. Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [13][14]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C. [13][14]7. Washing: Wash the membrane several times with TBST. [13]8. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [14]9. Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. [14]10. Analysis: Capture the image of the blot and perform densitometric analysis to quantify the protein expression levels relative to the loading control.

References

3,4-Dichloro-3',5'-dimethoxybenzophenone: Investigating its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dichloro-3',5'-dimethoxybenzophenone is a synthetic compound whose biological activities, particularly as an enzyme inhibitor, are not yet extensively documented in publicly available scientific literature. Its chemical structure, featuring a benzophenone core with dichloro and dimethoxy substitutions, suggests potential interactions with biological macromolecules, including enzymes. This document provides a generalized framework and hypothetical protocols for researchers interested in investigating the enzyme inhibitory potential of this compound. The methodologies outlined below are standard approaches in the field of enzyme kinetics and drug discovery and can be adapted to study the effect of this compound on various enzyme targets.

Hypothetical Target Enzymes and Rationale

Given the structural features of this compound, potential enzyme targets could include:

  • Kinases: The benzophenone scaffold can mimic the purine ring of ATP, suggesting possible competition at the ATP-binding site of kinases.

  • Cholinesterases: Compounds with aromatic rings and methoxy groups have been explored as cholinesterase inhibitors in the context of Alzheimer's disease research.

  • Oxidoreductases: The dichloro-substituted phenyl ring might influence redox reactions, making oxidoreductases a potential target class.

Data Presentation: A Template for Summarizing Quantitative Data

Effective evaluation of an enzyme inhibitor requires the determination of key quantitative parameters. The following table provides a template for summarizing such data.

Target EnzymeIC50 (µM)Ki (µM)Mechanism of InhibitionAssay Conditions
Hypothetical Kinase A[Insert Value][Insert Value][e.g., Competitive, Non-competitive][e.g., 10 µM ATP, pH 7.4, 25°C]
Hypothetical Cholinesterase B[Insert Value][Insert Value][e.g., Mixed, Uncompetitive][e.g., 1 mM Acetylthiocholine, pH 8.0, 37°C]

Experimental Protocols

Detailed and reproducible protocols are crucial for the validation of scientific findings. Below are generalized methodologies for key experiments in the study of enzyme inhibitors.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare stock solution of This compound in DMSO prep_plate Prepare serial dilutions of the compound in a 96-well plate prep_compound->prep_plate prep_enzyme Prepare enzyme and substrate solutions in assay buffer add_enzyme Add enzyme to each well prep_enzyme->add_enzyme prep_plate->add_enzyme pre_incubate Pre-incubate compound with enzyme add_enzyme->pre_incubate add_substrate Initiate reaction by adding substrate pre_incubate->add_substrate incubate Incubate at optimal temperature add_substrate->incubate measure_signal Measure signal (e.g., absorbance, fluorescence) incubate->measure_signal calculate_inhibition Calculate percent inhibition measure_signal->calculate_inhibition plot_data Plot inhibition vs. log[Inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (pH and composition dependent on the enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in the assay buffer to create a range of test concentrations. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.

  • Enzyme Addition: Add the target enzyme to each well of the 96-well plate containing the diluted compound or buffer (for control wells).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the product formation or substrate depletion over time at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Mechanism of Inhibition Studies

To understand how this compound inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the inhibitor and the substrate.

Logical Relationship Diagram:

G cluster_input Inputs cluster_process Process cluster_output Analysis inhibitor Fixed concentrations of This compound assay Perform enzyme activity assays inhibitor->assay substrate Varying concentrations of substrate substrate->assay measure Measure initial reaction velocities assay->measure plot Generate Lineweaver-Burk or Michaelis-Menten plots measure->plot analysis Analyze changes in Vmax and Km plot->analysis conclusion Determine mechanism of inhibition analysis->conclusion

Caption: Logical workflow for determining the mechanism of enzyme inhibition.

Procedure:

  • Experimental Setup: Design a matrix of experiments with several fixed concentrations of this compound (including a zero-inhibitor control) and a range of substrate concentrations for each inhibitor concentration.

  • Assay Performance: For each condition, measure the initial reaction velocity as described in Protocol 1.

  • Data Plotting:

    • Michaelis-Menten Plot: Plot initial velocity (V) versus substrate concentration ([S]) for each inhibitor concentration.

    • Lineweaver-Burk Plot: Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). This double-reciprocal plot is often used to visualize the mechanism of inhibition.

  • Analysis:

    • Competitive Inhibition: Lineweaver-Burk plots will show lines intersecting at the y-axis (Vmax remains unchanged, Km increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Km remains unchanged, Vmax decreases).

    • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

    • Mixed Inhibition: Lines will intersect in the second or third quadrant (both Vmax and Km are altered).

  • Ki Determination: The inhibition constant (Ki) can be calculated from the changes in Km or Vmax using appropriate kinetic models.

Concluding Remarks

The provided application notes and protocols offer a foundational approach to characterizing the enzyme inhibitory potential of this compound. As no specific data is currently available, these templates serve as a guide for researchers to design and execute experiments, and to present their findings in a clear and structured manner. Further investigation into the specific enzyme targets and the mode of action of this compound is warranted to uncover its potential therapeutic or biological significance.

Application Notes and Protocols: 3,4-Dichloro-3',5'-dimethoxybenzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of published research on the specific medicinal chemistry applications of 3,4-Dichloro-3',5'-dimethoxybenzophenone. While this compound is commercially available and its chemical structure is known, there are no detailed studies available in the public domain that characterize its biological activity, mechanism of action, or potential therapeutic uses. Consequently, quantitative data, detailed experimental protocols, and established signaling pathways directly involving this compound could not be found.

This document, therefore, serves to summarize the existing information on the broader chemical class of benzophenones in medicinal chemistry, drawing parallels from structurally related compounds where applicable. This information is provided for contextual understanding and to guide potential future research into the properties of this compound.

Chemical Information

Table 1: Physicochemical Properties of Benzophenone Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₅H₁₂Cl₂O₃311.16951892-36-7[1]
3,5-Dichloro-3',4'-dimethoxybenzophenoneC₁₅H₁₂Cl₂O₃311.16116412-97-6[2]
4-Chloro-3',4'-dimethoxybenzophenoneC₁₅H₁₃ClO₃276.71116412-83-0[3][4][5][6]
3,4-DimethoxybenzophenoneC₁₅H₁₄O₃242.274038-14-6[7][8]
4,4'-DimethoxybenzophenoneC₁₅H₁₄O₃242.2790-96-0[9][10]

Potential Areas of Investigation Based on Structurally Related Compounds

Research on other substituted benzophenones suggests potential avenues for the investigation of this compound. The benzophenone scaffold is a common motif in medicinal chemistry and has been explored for a variety of therapeutic applications.

Anticancer Activity

Numerous benzophenone derivatives have been synthesized and evaluated for their antitumor activities.[7] For instance, some novel benzophenone compounds have exhibited significant inhibitory activities against various cancer cell lines.[7] The substitution pattern on the phenyl rings plays a crucial role in determining the cytotoxic potency. Dichloro and dimethoxy substitutions, as present in the topic compound, are common in molecules with demonstrated anticancer effects.

Tubulin Polymerization Inhibition

A significant area of research for benzophenone-related structures is the inhibition of tubulin polymerization.[11][12] Microtubules are essential components of the cytoskeleton and are critical for cell division, making them an attractive target for anticancer drugs.[11] Compounds that can disrupt microtubule dynamics can lead to cell cycle arrest and apoptosis. Flavonoid derivatives with substitution patterns similar to the topic compound, such as 5,7,3'-trihydroxy-3,4'-dimethoxyflavone, have been shown to inhibit tubulin polymerization.[13] Given that the 3',4',5'-trimethoxyphenyl group is a key feature in many tubulin inhibitors that bind to the colchicine site, the 3',5'-dimethoxy substitution on the benzophenone might confer similar properties.[11]

Hypothetical Experimental Workflow for Biological Evaluation

Should a researcher wish to investigate the medicinal chemistry potential of this compound, a general workflow could be proposed.

Figure 1. A generalized workflow for the initial biological evaluation of a novel chemical entity in medicinal chemistry research.

Protocols for Key Experiments (General - Not Specific to the Topic Compound)

As no specific protocols for this compound are available, the following are generalized protocols for experiments that would be central to its initial evaluation.

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

General Protocol for Tubulin Polymerization Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and a fluorescence reporter.

  • Compound Addition: Add the test compound or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curve of the test compound to the positive and negative controls to determine its inhibitory effect.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activity of related compounds that inhibit tubulin polymerization, a potential mechanism of action for an active benzophenone derivative could involve the disruption of the microtubule network, leading to mitotic arrest and subsequent apoptosis.

Signaling_Pathway Compound Active Benzophenone Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule_Dynamics Inhibition of Microtubule Polymerization Tubulin->Microtubule_Dynamics Mitotic_Spindle Disruption of Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest G2/M Phase Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2. A hypothetical signaling pathway illustrating how a benzophenone derivative, acting as a tubulin inhibitor, could induce apoptosis in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dichloro-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichloro-3',5'-dimethoxybenzophenone.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, formatted as a series of questions and answers.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) due to moisture. 2. Deactivated aromatic ring. 3. Insufficient reaction temperature or time. 4. Poor quality of starting materials.1. Use freshly opened or properly stored anhydrous Lewis acid. Handle under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the starting materials are pure. While 1,3-dimethoxybenzene is activated, impurities can hinder the reaction. 3. Gradually increase the reaction temperature and monitor the reaction progress using TLC or GC. Consider extending the reaction time. 4. Verify the purity of 3,4-dichlorobenzoyl chloride and 1,3-dimethoxybenzene by NMR or other analytical techniques.
Formation of Multiple Products (Isomers) 1. Friedel-Crafts acylation can sometimes lead to minor isomers depending on the directing effects of the substituents. The methoxy groups in 1,3-dimethoxybenzene strongly direct ortho and para. The primary expected product is acylation at the 4-position, but some acylation at the 2-position might occur.1. Optimize the reaction temperature. Lower temperatures often favor the thermodynamically more stable product. 2. Carefully choose the Lewis acid catalyst and solvent system, as this can influence regioselectivity. 3. Isolate the desired isomer using column chromatography.
Reaction Does Not Go to Completion 1. Insufficient amount of Lewis acid catalyst. 2. The product ketone forms a complex with the Lewis acid, effectively consuming it.1. Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the acylating agent.[1]
Dark-Colored Reaction Mixture/Product 1. Side reactions or decomposition of starting materials or product at elevated temperatures.1. Maintain a controlled reaction temperature. 2. Ensure an inert atmosphere to prevent oxidation. 3. Purify the crude product by recrystallization or column chromatography to remove colored impurities.
Difficulty in Product Purification 1. Presence of unreacted starting materials or side products with similar polarity to the desired product.1. Optimize the stoichiometry to ensure one reactant is fully consumed. 2. For column chromatography, use a solvent system with appropriate polarity to achieve good separation. A gradient elution might be necessary. 3. Recrystallization from a suitable solvent can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the Friedel-Crafts acylation. This involves the reaction of 3,4-dichlorobenzoyl chloride with 1,3-dimethoxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Q2: Why is the choice of Lewis acid important?

A2: The Lewis acid activates the acyl chloride, making it a potent electrophile (the acylium ion) that can attack the electron-rich dimethoxybenzene ring. The strength of the Lewis acid can influence the reaction rate and, in some cases, the regioselectivity.

Q3: Can I expect side products in this reaction?

A3: Yes, while the primary product is expected to be this compound, there is a possibility of forming isomeric products due to acylation at different positions on the 1,3-dimethoxybenzene ring. The directing effects of the two methoxy groups strongly favor substitution at the 4-position (para to one and ortho to the other), but minor substitution at the 2-position (ortho to both) could occur.

Q4: My reaction is sluggish. What can I do to improve the reaction rate?

A4: Ensure your Lewis acid catalyst is anhydrous and active. You can also try gently heating the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal reaction time and temperature.

Q5: How should I purify the final product?

A5: After the reaction, a standard work-up involves quenching the reaction with an aqueous acid solution, followed by extraction with an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/heptane mixtures) or by silica gel column chromatography.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol is a generalized procedure based on similar syntheses of substituted benzophenones. Researchers should optimize the conditions for their specific setup.

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • 1,3-Dimethoxybenzene

  • Anhydrous aluminum chloride (AlCl₃) or anhydrous ferric chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.2 equivalents).

  • Add anhydrous DCM via a syringe.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1 equivalent) in anhydrous DCM.

  • Add the solution of 3,4-dichlorobenzoyl chloride dropwise to the AlCl₃ suspension.

  • Stir the mixture for 15-20 minutes at 0°C.

  • Add a solution of 1,3-dimethoxybenzene (1 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Benzophenone Syntheses
ProductAcylating AgentAromatic SubstrateCatalyst (mol%)SolventTemp.Time (h)Yield (%)Reference
4'-Chloro-3,4-dimethoxybenzophenonep-Chlorobenzoyl chlorideVeratroleFeCl₃ (0.16 mol%) / GraphiteTCEReflux884.3Patent WO2001051440A1
3'-Bromo-2,3,4,6'-tetramethoxy-2',6-dimethylbenzophenone3-Bromo-6-methoxy-2-methylbenzoyl chloride3,4,5-TrimethoxytolueneFeCl₃ (0.33 mol%) / GraphiteEDCReflux371.7Patent WO2001051440A1

TCE: 1,1,2,2-Tetrachloroethane, EDC: 1,2-Dichloroethane

Visualizations

Reaction Scheme: Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 3_4_dichlorobenzoyl_chloride 3,4-Dichlorobenzoyl Chloride reaction_center Friedel-Crafts Acylation 3_4_dichlorobenzoyl_chloride->reaction_center + 1_3_dimethoxybenzene 1,3-Dimethoxybenzene 1_3_dimethoxybenzene->reaction_center + AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_center target_molecule This compound reaction_center->target_molecule

Caption: General reaction scheme for the synthesis.

Experimental Workflow

G start Start reactants Mix Reactants and Catalyst (0°C to RT) start->reactants quench Quench Reaction (Ice/HCl) reactants->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Final Product purify->product end End product->end

Caption: Overview of the experimental workflow.

Troubleshooting Logic

G start Low Yield? check_catalyst Check Catalyst Activity (Anhydrous?) start->check_catalyst Yes check_reagents Verify Reagent Purity check_catalyst->check_reagents OK replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst Moist optimize_conditions Optimize Temp./Time check_reagents->optimize_conditions OK purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure end Successful Synthesis optimize_conditions->end Improved

Caption: A logical approach to troubleshooting low yield.

References

Technical Support Center: Synthesis of Dichlorinated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorinated benzophenones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and their solutions encountered during the synthesis of dichlorinated benzophenones, primarily via Friedel-Crafts acylation.

Q1: My Friedel-Crafts reaction is producing a mixture of dichlorobenzophenone isomers. How can I improve the selectivity for my desired isomer?

A1: Isomer formation is a common challenge in the Friedel-Crafts acylation of dichlorobenzenes. The distribution of isomers is influenced by the substitution pattern of the starting dichlorobenzene and the reaction conditions.

  • Starting Material: The inherent directing effects of the chlorine atoms on the benzene ring will dictate the primary substitution patterns. For instance, the benzoylation of o-dichlorobenzene predominantly yields 3,4-dichlorobenzophenone, while m-dichlorobenzene mainly gives 2,4-dichlorobenzophenone, and p-dichlorobenzene yields 2,5-dichlorobenzophenone.[1]

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable, but potentially undesired, isomer.

    • Catalyst Choice: While aluminum chloride (AlCl₃) is the most common catalyst, exploring other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might alter the isomer distribution.[2][3] Some solid acid catalysts, such as certain zeolites, have also been shown to influence selectivity in Friedel-Crafts acylations.[4]

    • Solvent System: The choice of solvent can impact isomer ratios. For example, conducting the reaction in nitrobenzene has been documented to influence the product distribution.[1] Experimenting with different solvents such as carbon disulfide, dichloroethane, or using the dichlorobenzene reactant in excess as the solvent, can be beneficial.

Q2: I am observing significant amounts of rearranged and dehalogenated byproducts in my reaction mixture. What causes this and how can I minimize it?

A2: Rearrangement and dehalogenation (leading to monochlorobenzophenones or even benzophenone) are known side reactions in the Friedel-Crafts benzoylation of dichlorobenzenes, particularly with p-dichlorobenzene.[1]

  • Mechanism of Side Reactions: These side reactions are often promoted by the strong Lewis acid catalyst, which can facilitate intermolecular and intramolecular chlorine migration or even complete removal of a chlorine atom followed by benzoylation.

  • Troubleshooting Steps:

    • Catalyst Stoichiometry: Using a precise stoichiometric amount of the Lewis acid catalyst is crucial. An excess of the catalyst can increase the incidence of these side reactions.

    • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can favor the formation of these undesired byproducts. It is advisable to monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.

    • Milder Lewis Acids: Employing a milder Lewis acid catalyst might suppress these side reactions, although this could also lead to a decrease in the overall reaction rate.

Q3: My reaction is sluggish and gives a low yield of the desired dichlorobenzophenone. What are the potential reasons and solutions?

A3: Low reactivity in Friedel-Crafts acylation of dichlorobenzenes can be attributed to the deactivating nature of the chlorine substituents on the aromatic ring.

  • Deactivation of the Aromatic Ring: The two chlorine atoms withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards the acylium ion electrophile.

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure the Lewis acid catalyst is anhydrous and of high purity. Moisture will deactivate the catalyst.

    • Reaction Temperature: While high temperatures can promote side reactions, a certain activation energy must be overcome. Gradually increasing the reaction temperature might be necessary to drive the reaction to completion.

    • Purity of Reagents: The purity of the dichlorobenzene, benzoyl chloride (or other acylating agent), and solvent is critical. Impurities can interfere with the catalyst and the reaction.

Q4: I am struggling to separate the desired dichlorobenzophenone isomer from the side products. What are some effective purification strategies?

A4: The separation of closely related isomers and byproducts can be challenging. A combination of techniques is often required.

  • Purification Methods:

    • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical. For dichlorobenzophenones, solvent systems like hexane/toluene have been reported to be effective.[5]

    • Column Chromatography: For complex mixtures, column chromatography on silica gel is a standard method. A variety of solvent systems can be employed, and optimization using thin-layer chromatography (TLC) is recommended.

    • Thin-Layer Chromatography (TLC): TLC can be used both for monitoring the reaction and for developing a separation protocol for column chromatography. Reversed-phase TLC has been shown to be effective in separating certain dichlorobenzophenone isomers.[6]

Data Presentation

Table 1: Product Distribution in the Friedel-Crafts Benzoylation of Dichlorobenzenes in Nitrobenzene [1]

Starting MaterialMajor ProductOther Isomers & Byproducts
o-Dichlorobenzene3,4-Dichlorobenzophenone2,3-Dichlorobenzophenone, o- and p-Chlorobenzophenone, Benzophenone
m-Dichlorobenzene2,4-Dichlorobenzophenone2,6-Dichlorobenzophenone
p-Dichlorobenzene2,5-Dichlorobenzophenone3,4-Dichlorobenzophenone (rearranged), Dechlorobenzoylated products

Experimental Protocols

Synthesis of 2,5-Dichlorobenzophenone from p-Dichlorobenzene [5]

  • Reaction Setup: A mixture of 1,4-dichlorobenzene (0.82 mol), aluminum chloride (0.45 mol), and a small amount of benzoyl chloride (initiator) is placed in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Addition of Reagent: The mixture is stirred and heated to 170°C. The remaining benzoyl chloride (total of 0.17 mol) is added slowly over 2.5 hours.

  • Reaction Monitoring: The reaction is maintained at 170°C for an additional hour. The progress can be monitored by gas chromatography.

  • Work-up: The reaction mixture is cooled and poured into a mixture of ice and water. The resulting solid is collected by filtration.

  • Purification: The crude product is dissolved in toluene, washed with aqueous sodium bicarbonate solution, and dried. The toluene is removed by distillation. The final product is purified by recrystallization from a hexane/toluene mixture.

Mandatory Visualizations

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dichlorobenzene Dichlorobenzene Mixing Mixing and Heating Dichlorobenzene->Mixing Acyl_Chloride Acyl Chloride / Anhydride Acyl_Chloride->Mixing Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Mixing Quenching Quenching (Ice/Water) Mixing->Quenching Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Product Pure Dichlorinated Benzophenone Recrystallization->Product

Caption: Experimental workflow for the synthesis and purification of dichlorinated benzophenones.

Side_Reaction_Pathways Start Dichlorobenzene + Benzoyl Chloride + AlCl₃ Desired_Product Desired Dichlorobenzophenone Isomer Start->Desired_Product Main Reaction Isomerization Isomerization Start->Isomerization Side Reaction Rearrangement Rearrangement Start->Rearrangement Side Reaction Dehalogenation Dehalogenation/ Benzoylation Start->Dehalogenation Side Reaction Undesired_Isomer Undesired Dichlorobenzophenone Isomer Isomerization->Undesired_Isomer Rearranged_Product Rearranged Dichlorobenzophenone Rearrangement->Rearranged_Product Monochloro_Product Monochlorobenzophenone/ Benzophenone Dehalogenation->Monochloro_Product

Caption: Common side reaction pathways in the synthesis of dichlorinated benzophenones.

Troubleshooting_Logic Problem {Problem Observed | Low Yield / Poor Selectivity / Impurities} Cause1 Potential Cause Isomer Formation Problem->Cause1 Cause2 Potential Cause Rearrangement/ Dehalogenation Problem->Cause2 Cause3 Potential Cause Low Reactivity Problem->Cause3 Solution1 Solution Optimize Temperature, Catalyst, and Solvent Cause1->Solution1 Solution2 Solution Control Catalyst Stoichiometry, Time, and Temperature Cause2->Solution2 Solution3 Solution Check Catalyst Activity, Increase Temperature, Ensure Reagent Purity Cause3->Solution3

References

Technical Support Center: Optimizing Chromatographic Separation of 3,4-Dichloro-3',5'-dimethoxybenzophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of "3,4-Dichloro-3',5'-dimethoxybenzophenone" isomers. The following sections address specific issues encountered during both achiral (positional isomer) and chiral (enantiomeric) separations.

Disclaimer: The following experimental protocols and data are illustrative examples based on general chromatographic principles for separating halogenated aromatic compounds and their isomers. Optimization will be required for your specific application and isomeric mixture.

Section 1: Achiral Separation of Positional Isomers

The primary challenge in achiral separation is to resolve isomers with minor structural differences, such as the positional variations of the chloro and methoxy groups on the benzophenone scaffold. Reverse-phase HPLC is a common and effective technique for this purpose.

Experimental Protocol: Reverse-Phase HPLC

This protocol outlines a starting point for the separation of positional isomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (ACN) and Water. A typical starting point is 70:30 (v/v) ACN:Water.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the typical absorbance of benzophenone derivatives).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

Illustrative Data: Achiral Separation

The following table presents hypothetical data for the separation of two positional isomers under the conditions described above.

IsomerRetention Time (min)Resolution (Rs)
Isomer A5.8-
Isomer B6.51.8
Troubleshooting Guide: Achiral Separation (Q&A)

Q1: I am not seeing any separation between my isomers (co-elution). What should I do?

A1:

  • Modify Mobile Phase Composition: Gradually decrease the percentage of the organic solvent (Acetonitrile) in the mobile phase. For example, try 65:35 or 60:40 ACN:Water. This will increase the retention of the analytes and may improve resolution.

  • Change the Organic Solvent: Replace Acetonitrile with Methanol. Methanol has different selectivity and may provide better separation for your specific isomers.

  • Use a Different Stationary Phase: If modifying the mobile phase is ineffective, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and halogenated compounds.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2:

  • Check for Column Contamination: Flush the column with a strong solvent like 100% Acetonitrile or Isopropanol. If the problem persists, consider replacing the guard column or the analytical column.

  • Optimize Mobile Phase pH: Although benzophenones are neutral, interactions with residual silanols on the stationary phase can cause tailing. Adding a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress these interactions.

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Injecting a sample in a much stronger solvent can lead to poor peak shape.

Q3: I'm observing split peaks for a single isomer. What is the cause?

A3:

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This often happens with older columns or after pressure shocks. Reversing and flushing the column at a low flow rate might sometimes help, but replacement is often necessary.

  • Partially Blocked Frit: A blocked inlet frit can cause uneven flow distribution onto the column. Try back-flushing the column or replacing the frit if possible.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including splitting. Try diluting your sample and injecting a smaller volume.

Experimental Workflow: Achiral Separation

Achiral_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Prepare Sample (1 mg/mL in mobile phase) Filter_Sample Filter Sample (0.45 µm) Prep_Sample->Filter_Sample Inject Inject Sample (10 µL) Filter_Sample->Inject Prep_MP Prepare Mobile Phase (e.g., 70:30 ACN:Water) Degas_MP Degas Mobile Phase Prep_MP->Degas_MP Separate Separation on C18 Column Degas_MP->Separate Inject->Separate Detect UV Detection (254 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Analyze Analyze Peak Resolution & Tailing Acquire->Analyze

Caption: Workflow for achiral separation of isomers.

Section 2: Chiral Separation of Enantiomers

If your synthesis can result in enantiomers, a chiral stationary phase (CSP) is necessary for their separation. Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.

Experimental Protocol: Chiral HPLC

This protocol provides a starting point for developing a chiral separation method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: Normal phase is often a good starting point for chiral separations. A typical mobile phase would be a mixture of Hexane and Isopropanol (IPA), for example, 90:10 (v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent miscible with the mobile phase.

Illustrative Data: Chiral Separation

The following table presents hypothetical data for the separation of two enantiomers.

EnantiomerRetention Time (min)Resolution (Rs)Enantiomeric Excess (% ee)
Enantiomer 18.2-95%
Enantiomer 29.52.1
Troubleshooting Guide: Chiral Separation (Q&A)

Q1: I am not achieving baseline separation of my enantiomers.

A1:

  • Optimize the Mobile Phase:

    • Adjust the polar modifier concentration: In normal phase, vary the percentage of the alcohol (e.g., IPA or ethanol). A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also broaden peaks.

    • Change the alcohol modifier: Switching from isopropanol to ethanol, or n-butanol can significantly alter the selectivity.

  • Change the Stationary Phase: Chiral recognition is highly specific. If one type of polysaccharide-based CSP does not work, try another with a different derivative (e.g., switch from a cellulose-based to an amylose-based column).

  • Lower the Temperature: Running the separation at a lower temperature (e.g., 10-15 °C) can sometimes enhance the chiral recognition and improve resolution.

Q2: The peak for one of my enantiomers is significantly smaller than the other, even though I expect a racemic mixture.

A2:

  • On-Column Racemization: The compound may be racemizing on the column. This can sometimes be influenced by the mobile phase composition or active sites on the stationary phase.

  • Impurity Co-elution: An impurity may be co-eluting with one of the enantiomers. Check the purity of your sample using an achiral method.

  • Differential Detector Response: While unlikely for enantiomers, ensure that there isn't a co-eluting impurity that has a different UV absorbance.

Q3: My retention times are drifting from one injection to the next.

A3:

  • Column Equilibration: Chiral columns, especially in normal phase, can require longer equilibration times. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis.

  • Mobile Phase Composition: In normal phase, the presence of trace amounts of water can significantly affect retention times. Use high-purity, dry solvents.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable, as small changes in temperature can affect retention in chiral separations.

Troubleshooting Logic: Chiral Separation

Chiral_Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase & Conditions Start Poor or No Chiral Resolution Adjust_Modifier Adjust % of Alcohol Modifier Start->Adjust_Modifier Change_CSP Try Different Chiral Stationary Phase Start->Change_CSP Lower_Temp Lower Column Temperature Start->Lower_Temp Result_Improved Resolution Improved? Adjust_Modifier->Result_Improved Change_Modifier Change Alcohol (IPA -> EtOH) Result_Improved2 Resolution Improved? Change_Modifier->Result_Improved2 Add_Additive Add Additive (e.g., TFA, DEA) Result_Improved->Change_Modifier No End_Success Separation Optimized Result_Improved->End_Success Yes Result_Improved2->Add_Additive No Result_Improved2->End_Success Yes

Caption: Troubleshooting logic for poor chiral resolution.

General FAQs

Q: How do I choose between normal phase and reverse phase for chiral separations?

A: While there are no strict rules, normal phase (e.g., hexane/alcohol) is often a good starting point for screening chiral separations on polysaccharide-based columns as it frequently provides better selectivity. Reverse phase (e.g., water/acetonitrile or water/methanol) is also a viable option and may be preferred for more polar compounds or for LC-MS compatibility.

Q: What is a typical guard column to use?

A: It is highly recommended to use a guard column with the same stationary phase as your analytical column. This will protect the analytical column from strongly retained impurities and particulates, extending its lifetime.

Q: My baseline is noisy. What can I do?

A: A noisy baseline can be caused by several factors:

  • Inadequate Mobile Phase Mixing or Degassing: Ensure your mobile phase is thoroughly mixed and degassed.

  • Detector Lamp Issue: The detector lamp may be nearing the end of its life.

  • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong, appropriate solvent.

  • Pump Malfunction: Pulsations from the pump can cause a noisy baseline. Check for leaks and ensure the pump seals are in good condition.

References

Technical Support Center: 3,4-Dichloro-3',5'-dimethoxybenzophenone Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability and degradation studies for 3,4-Dichloro-3',5'-dimethoxybenzophenone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on this compound?

A1: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of this compound. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3][4] The data generated is crucial for formulation development, determining appropriate storage conditions, and for regulatory submissions.[2][4]

Q2: What are the typical stress conditions applied in a forced degradation study for this compound?

A2: Typically, the compound is subjected to hydrolysis (acidic and basic conditions), oxidation, photolysis, and thermal stress.[1][5] These conditions mimic the potential environmental factors the compound might be exposed to during its lifecycle.

Q3: this compound has low aqueous solubility. How should I perform hydrolytic degradation studies?

A3: For compounds with poor water solubility, organic co-solvents can be used to dissolve the substance before adding the acidic or basic solution.[1][6][7] It is critical to select an inert co-solvent that does not react with the compound or interfere with the analysis. Common choices include acetonitrile, methanol, or DMSO. Alternatively, the study can be conducted in a suspension.[6]

Q4: What is the target degradation percentage I should aim for in these studies?

A4: The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[1][6] Excessive degradation (greater than 20%) can lead to the formation of secondary and tertiary degradants that may not be relevant to real-world stability, while insufficient degradation might not reveal the primary degradation products.[1][6]

Q5: What should I do if no degradation is observed under the initial stress conditions?

A5: If no degradation is seen at room temperature, the stress conditions should be intensified.[1] For hydrolytic and oxidative studies, you can increase the temperature to 50-60°C.[1][5] For thermal studies, a higher temperature can be used. The duration of the study can also be extended, typically up to seven days.[1][5]

Q6: Why is mass balance important in a forced degradation study?

A6: Mass balance is a critical parameter that accounts for the initial amount of the drug substance and the sum of the remaining drug and all its degradation products.[6][8] A good mass balance (typically between 90-110%) provides confidence that all major degradation products have been detected and that the analytical method is stability-indicating.[8] Deviations may suggest that some degradants are not being detected or have a different response factor.[8]

Troubleshooting Guides

Q1: I am observing unexpected peaks in my HPLC chromatogram for the unstressed sample. What could be the cause?

A1: Unexpected peaks in the control or unstressed sample could be process-related impurities from the synthesis of this compound, or they could arise from the diluent or excipients if you are analyzing a formulated product. It is advisable to analyze a placebo (formulation without the active ingredient) to rule out excipient-related peaks.[6]

Q2: The peak shapes for my parent compound and degradants are poor. How can I improve them?

A2: Poor peak shape in HPLC can be due to several factors. Check the pH of your mobile phase, as it can affect the ionization state of the analytes. Ensure that the sample is fully dissolved in the mobile phase to avoid solvent mismatch effects. Column overloading can also lead to peak fronting or tailing, so consider injecting a lower concentration. Finally, ensure your column is in good condition.

Q3: My mass balance is outside the acceptable range of 90-110%. What are the possible reasons?

A3: A mass balance outside the acceptable range could indicate several issues.[8] Some degradation products may not have a chromophore and are therefore not detected by a UV detector. Volatile degradants may have been lost during the experiment. The response factor of the degradation products might be significantly different from the parent compound. In such cases, using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can be beneficial.

Q4: I am seeing significant variability in my results between different runs of the same experiment. How can I improve reproducibility?

A4: Variability can stem from inconsistent sample preparation, temperature fluctuations, or issues with the analytical instrumentation. Ensure that all experimental parameters, such as temperature, time, and reagent concentrations, are tightly controlled. Prepare fresh solutions for each run and ensure the HPLC system is properly equilibrated before analysis.

Q5: My compound is precipitating out of solution during the hydrolytic stress study. What should I do?

A5: Precipitation indicates that the solubility of this compound is exceeded under the experimental conditions. You can try using a higher percentage of the organic co-solvent, provided it does not interfere with the degradation process. Alternatively, performing the study at a lower concentration of the active substance may resolve the issue.

Data Presentation

Table 1: Summary of Forced Degradation Stress Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl in 1:1 Acetonitrile:Water60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH in 1:1 Acetonitrile:Water60°C24, 48, 72 hours
Oxidation 3% H₂O₂ in 1:1 Acetonitrile:WaterRoom Temperature24, 48, 72 hours
Thermal Solid State80°C7 days
Photolytic Solid State & Solution (1 mg/mL in Acetonitrile)ICH specified light source1.2 million lux hours
Table 2: Illustrative Degradation Summary
Stress Condition% Degradation (at 72 hours)Number of Major Degradants (>0.1%)
Control < 0.1%0
Acid Hydrolysis 12.5%2
Base Hydrolysis 18.2%3
Oxidation 8.7%1
Thermal 3.1%1
Photolytic (Solid) 5.5%2
Photolytic (Solution) 15.8%3
Table 3: Hypothetical Chromatographic Data of Major Degradants
Peak IDRetention Time (min)m/z [M+H]⁺Proposed Identity
Parent 15.2325.0This compound
Deg-1 12.8295.0Monochloro-methoxy-hydroxybenzophenone
Deg-2 10.5265.0Dichloro-hydroxybenzophenone
Deg-3 8.1185.13,5-Dimethoxybenzoic acid
Deg-4 6.4175.03,4-Dichlorobenzoic acid

Experimental Protocols

Acid Hydrolysis
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 5 mL of 0.2 M HCl to the flask to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw samples at 24, 48, and 72-hour time points.

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

Base Hydrolysis
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 5 mL of 0.2 M NaOH to the flask to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw samples at 24, 48, and 72-hour time points.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at 24, 48, and 72-hour time points.

  • Dilute the sample with the mobile phase for immediate HPLC analysis.

Thermal Degradation
  • Place a thin layer of the solid this compound in a petri dish.

  • Store the dish in a temperature-controlled oven at 80°C for 7 days.

  • After 7 days, dissolve an accurately weighed amount of the stressed solid in the mobile phase to a known concentration for HPLC analysis.

Photolytic Degradation
  • Solid State: Spread a thin layer of the solid compound in a transparent container.

  • Solution State: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept under the same conditions but protected from light.

  • After the exposure, prepare the samples for HPLC analysis by dissolving the solid or diluting the solution with the mobile phase.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution Control Control Sample Acid Acid Hydrolysis API->Acid Expose to Stress Base Base Hydrolysis API->Base Expose to Stress Oxidation Oxidation API->Oxidation Expose to Stress Photo Photolysis API->Photo Expose to Stress HPLC HPLC-UV/MS Analysis Control->HPLC Acid->HPLC Time Points Base->HPLC Time Points Oxidation->HPLC Time Points Thermal Thermal Thermal->HPLC Photo->HPLC Time Points Purity Peak Purity Analysis HPLC->Purity MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway Elucidation Purity->Pathway MassBalance->Pathway Method Stability-Indicating Method Pathway->Method

Caption: Experimental workflow for forced degradation studies.

Caption: Hypothetical degradation pathways for the compound.

References

Preventing decomposition of "3,4-Dichloro-3',5'-dimethoxybenzophenone" during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3,4-Dichloro-3',5'-dimethoxybenzophenone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation reaction between 1,2-dichlorobenzene and 3,5-dimethoxybenzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Deactivated Aromatic Ring: 1,2-dichlorobenzene is an electron-deactivated ring, making it less reactive in Friedel-Crafts acylation.[1][2]- Increase the reaction temperature, but monitor for potential side reactions. - Use a stronger Lewis acid catalyst or a higher molar equivalent of the catalyst. - Consider using a more reactive dichlorinated benzene isomer if the substitution pattern is not critical.
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by atmospheric moisture.- Use freshly opened, anhydrous Lewis acid. - Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.[3]
Poor Quality Starting Materials: Impurities in 1,2-dichlorobenzene or 3,5-dimethoxybenzoyl chloride can interfere with the reaction.- Purify the starting materials before use (e.g., by distillation or recrystallization). - Verify the purity of the starting materials using analytical techniques such as NMR or GC-MS.

Problem 2: Formation of Multiple Products (Isomers)

Possible Cause Suggested Solution
Lack of Regioselectivity: The acylation of 1,2-dichlorobenzene can occur at different positions on the ring, leading to the formation of regioisomers. The two chlorine atoms direct the incoming acyl group to the positions ortho and para to them, but steric hindrance will play a significant role.- Optimize the reaction temperature; lower temperatures may favor the formation of a specific isomer. - Isolate the desired isomer using column chromatography or fractional crystallization. Characterize the fractions carefully using NMR to identify the correct isomer.
Side Reactions: At higher temperatures, side reactions such as dehalogenation or rearrangement, although less common in acylation, might occur.- Maintain a controlled reaction temperature. - Use the minimum effective amount of Lewis acid catalyst.

Problem 3: Product Decomposition During Work-up or Purification

Possible Cause Suggested Solution
Hydrolysis of the Product-Catalyst Complex: The benzophenone product forms a complex with the Lewis acid catalyst. Incomplete hydrolysis during aqueous work-up can lead to product loss.- Ensure thorough quenching of the reaction mixture with ice-cold water or dilute acid. - Stir the quenched mixture for a sufficient time to ensure complete hydrolysis of the complex.
Acid-Catalyzed Decomposition: The presence of strong residual acid from the work-up, combined with heat during solvent evaporation or chromatography, could potentially lead to the cleavage of the methoxy (ether) groups.- Neutralize the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution after the acidic work-up.[4] - Dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. - Use a neutral solvent system for column chromatography if possible.
Thermal Decomposition: The final product may be sensitive to high temperatures.- Use a rotary evaporator with a water bath at a moderate temperature for solvent removal. - Avoid prolonged heating of the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts acylation of 1,2-dichlorobenzene with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5]

Q2: Why is my reaction yield consistently low?

A2: Low yields are often attributed to the deactivating effect of the two chlorine atoms on the benzene ring, which makes the Friedel-Crafts acylation less efficient.[1][2] Other factors can include catalyst deactivation by moisture, impure starting materials, or insufficient reaction time and temperature. Refer to the troubleshooting guide for detailed solutions.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are they?

A3: The multiple spots likely correspond to different regioisomers formed during the acylation of 1,2-dichlorobenzene. The substitution can occur at different positions on the dichlorinated ring. Unreacted starting materials may also be present. Careful purification by column chromatography is usually required to separate these isomers.

Q4: How can I avoid the formation of a dark, tarry substance in my reaction?

A4: Tar formation is often a result of side reactions occurring at elevated temperatures or with an excess of a highly active catalyst. To minimize this, maintain a controlled, and if possible, lower reaction temperature. Also, ensure the slow and controlled addition of the acylating agent to the mixture of the aromatic substrate and catalyst.

Q5: What is the best way to purify the final product?

A5: A common purification strategy involves an aqueous work-up to remove the catalyst, followed by column chromatography on silica gel to separate the desired product from isomers and other impurities.[4] Recrystallization from a suitable solvent system can be used for further purification.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline based on typical Friedel-Crafts acylation procedures.[3][4] Optimization may be required.

Materials:

  • 1,2-Dichlorobenzene

  • 3,5-Dimethoxybenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydrochloric Acid (HCl), dilute solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: In a separate flask, dissolve 3,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Substrate: After the addition is complete, add 1,2-dichlorobenzene (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition of 1,2-dichlorobenzene, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 40 °C for DCM). Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly pour it into a beaker containing crushed ice and a small amount of concentrated HCl. Stir until the solid complex decomposes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by NMR, IR, and mass spectrometry.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere start->setup reagents Add Reagents: - Anhydrous AlCl₃ - Anhydrous DCM setup->reagents acylium Form Acylium Ion: - Add 3,5-dimethoxybenzoyl chloride - 0 °C reagents->acylium addition Add Substrate: - Add 1,2-dichlorobenzene - 0 °C acylium->addition reflux Reflux: - Heat to ~40°C - Monitor by TLC addition->reflux quench Quench Reaction: - Ice and dilute HCl reflux->quench wash Wash Organic Layer: - H₂O, NaHCO₃, Brine quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Decomposition_Pathway Reactants 1,2-Dichlorobenzene + 3,5-Dimethoxybenzoyl Chloride Product This compound (Desired Product) Reactants->Product Friedel-Crafts Acylation Isomers Isomeric Products (e.g., 2,3-dichloro isomer) Reactants->Isomers Side Reaction (Lack of Regioselectivity) Catalyst Lewis Acid (AlCl₃) Catalyst->Product Decomposition Potential Decomposition Products (e.g., from ether cleavage under harsh acidic conditions) Product->Decomposition Strong Acid / Heat

Caption: Logical relationships in the synthesis and potential decomposition of the target molecule.

References

Technical Support Center: Synthesis of 3,4-Dichloro-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dichloro-3',5'-dimethoxybenzophenone. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3,4-dichlorobenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), in an inert solvent.

Q2: What is the expected regioselectivity of the Friedel-Crafts acylation on 1,3-dimethoxybenzene?

A2: The two methoxy groups on 1,3-dimethoxybenzene are ortho, para-directing and strongly activating. Acylation is expected to occur at the position most activated and sterically accessible, which is the 4-position (para to one methoxy group and ortho to the other). Minor isomers, such as acylation at the 2- or 6-position, may also be formed.

Q3: What are some common side reactions to be aware of?

A3: Besides the formation of regioisomers, potential side reactions include:

  • Di-acylation: Although the product is deactivated towards further acylation, forcing conditions (high temperature, long reaction times, or excess acylating agent) could lead to the introduction of a second acyl group.

  • De-methylation: Strong Lewis acids, particularly AlCl₃, can catalyze the cleavage of the methyl ethers, leading to phenolic impurities.

  • Reaction with solvent: Some solvents can compete with the substrate in the Friedel-Crafts reaction, although this is less common with the specified reactants.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of heptane and ethyl acetate. The disappearance of the starting material (1,3-dimethoxybenzene) and the appearance of a new, more polar spot corresponding to the benzophenone product will indicate reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.

Q5: What is the typical work-up procedure for this reaction?

A5: The reaction is typically quenched by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the Lewis acid-ketone complex and separates the aqueous and organic layers. The organic layer is then washed with water, a mild base (like sodium bicarbonate solution) to remove any remaining acid, and brine. The solvent is subsequently removed under reduced pressure.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Lewis acid catalyst (e.g., hydrated AlCl₃).2. Insufficient amount of catalyst.3. Poor quality starting materials.4. Reaction temperature is too low.1. Use a fresh, unopened container of the Lewis acid. Ensure anhydrous conditions are maintained throughout the setup and reaction.2. Increase the molar ratio of the catalyst. A 1.1 to 1.3 molar equivalent is a good starting point.3. Check the purity of 1,3-dimethoxybenzene and 3,4-dichlorobenzoyl chloride by NMR or GC-MS.4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high, leading to loss of regioselectivity.2. The choice of Lewis acid can influence isomer distribution.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Experiment with different Lewis acids. FeCl₃ is sometimes milder and can offer different selectivity compared to AlCl₃.
Product is an Oil or Fails to Crystallize 1. Presence of impurities, such as regioisomers or starting materials.2. Residual solvent.1. Purify the crude product using column chromatography on silica gel.2. Ensure all solvent is removed under high vacuum. Trituration of the oil with a non-polar solvent like heptane or a mixture of heptane and ethyl acetate can induce crystallization.
Dark-colored Reaction Mixture or Product 1. Reaction temperature is too high, causing decomposition.2. Presence of impurities in the starting materials or solvent.1. Maintain the recommended reaction temperature.2. Use purified starting materials and anhydrous, high-purity solvents. The product can often be decolorized by treatment with activated carbon during recrystallization.

Experimental Protocols

Synthesis of 3,4-Dichlorobenzoyl Chloride

This preliminary step is necessary if 3,4-dichlorobenzoyl chloride is not commercially available.

Materials:

  • 3,4-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of 3,4-dichlorobenzoic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (typically 1.5-2.0 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4-dichlorobenzoyl chloride, which can often be used in the next step without further purification.

Friedel-Crafts Acylation: Synthesis of this compound

Materials:

  • 1,3-Dimethoxybenzene

  • 3,4-Dichlorobenzoyl chloride

  • Aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Heptane

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid (1.1 - 1.3 equivalents) in the anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1,3-dimethoxybenzene (1.0 equivalent) and 3,4-dichlorobenzoyl chloride (1.05 equivalents) in the anhydrous solvent.

  • Add the solution of the reactants dropwise to the cooled Lewis acid suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Stir vigorously for 15-30 minutes.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/heptane) or by column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Catalyst Stoichiometry

Component Molar Ratio (relative to 1,3-dimethoxybenzene)
1,3-Dimethoxybenzene1.0
3,4-Dichlorobenzoyl chloride1.0 - 1.1
Lewis Acid (AlCl₃ or FeCl₃)1.1 - 1.5

Table 2: Typical Reaction Conditions

Parameter Condition
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature 0 °C to reflux
Reaction Time 2 - 24 hours
Atmosphere Inert (Nitrogen or Argon)

Table 3: Purification and Characterization

Parameter Method / Value
Purification Recrystallization (e.g., from Ethanol or Ethyl Acetate/Heptane) or Column Chromatography
Appearance White to off-white solid
Expected Yield 70-90% (based on analogous reactions)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Lewis Acid and Solvent C Add Reactant Solution to Catalyst Suspension (0 °C) A->C B Dissolve Reactants in Solvent B->C D Stir at Room Temperature (2-16 h) C->D E Quench with Ice/HCl D->E F Extract with Solvent E->F G Wash with H₂O, NaHCO₃, Brine F->G H Dry and Concentrate G->H I Recrystallization or Column Chromatography H->I J Obtain Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low/No Yield? CheckCatalyst Is the Lewis Acid fresh and anhydrous? Start->CheckCatalyst Yes UseFreshCatalyst Use fresh, anhydrous Lewis Acid. CheckCatalyst->UseFreshCatalyst No CheckStoichiometry Is the catalyst stoichiometry sufficient? CheckCatalyst->CheckStoichiometry Yes Success Problem Resolved UseFreshCatalyst->Success IncreaseCatalyst Increase catalyst loading (1.1-1.5 eq). CheckStoichiometry->IncreaseCatalyst No CheckTemp Is the reaction temperature adequate? CheckStoichiometry->CheckTemp Yes IncreaseCatalyst->Success IncreaseTemp Gradually increase reaction temperature. CheckTemp->IncreaseTemp No CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes IncreaseTemp->Success PurifyReactants Purify starting materials. CheckPurity->PurifyReactants No CheckPurity->Success Yes PurifyReactants->Success

Technical Support Center: Purification of 3,4-Dichloro-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude "3,4-Dichloro-3',5'-dimethoxybenzophenone".

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Persistent Impurities After Recrystallization

  • Question: I have attempted to purify my crude this compound by recrystallization, but my product is still impure. What are the likely impurities and how can I remove them?

  • Answer: The most probable impurity is the isomeric product, 2,3-Dichloro-3',5'-dimethoxybenzophenone . This arises from the Friedel-Crafts acylation occurring at the alternative position on the 1,2-dichlorobenzene ring. Other potential impurities include unreacted starting materials such as 1,2-dichlorobenzene and 3,5-dimethoxybenzoic acid (from hydrolysis of the acyl chloride).

    If recrystallization alone is insufficient, it is recommended to employ column chromatography to separate the isomers. Due to their similar polarities, a well-optimized chromatography system is crucial.

Issue 2: Low Yield After Purification

  • Question: My yield of pure this compound is very low after purification. What could be the cause and how can I improve it?

  • Answer: Low yield can result from several factors:

    • Co-crystallization of isomers: During recrystallization, the desired product and its isomer may crystallize together, leading to loss of the desired product in attempts to achieve higher purity.

    • Product loss during transfers: Ensure minimal loss during transfers between flasks and filtration apparatus.

    • Suboptimal recrystallization solvent: If the product is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor. Experiment with different solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures.

    • Improper column chromatography technique: If using column chromatography, ensure proper packing of the stationary phase and a suitable mobile phase to achieve good separation without excessive band broadening.

Issue 3: Oily Product Instead of Crystalline Solid

  • Question: My product oils out during recrystallization instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is not soluble in the hot solvent and separates as a liquid. To address this:

    • Increase the amount of solvent: The initial amount of solvent may be insufficient to fully dissolve the crude product at the solvent's boiling point.

    • Use a different solvent system: The chosen solvent may not be appropriate. A solvent pair, such as ethyl acetate and heptane, can be effective. Dissolve the crude product in a minimum amount of the more polar solvent (ethyl acetate) and then slowly add the less polar solvent (heptane) until the solution becomes turbid. Heating should redissolve the oil, and upon slow cooling, crystals should form.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed the solution: Add a tiny crystal of pure product to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common impurity in the synthesis of this compound?

    • A1: The most common impurity is the regioisomer, 2,3-Dichloro-3',5'-dimethoxybenzophenone. This is due to the two possible sites of acylation on the 1,2-dichlorobenzene starting material.

  • Q2: What are the recommended purification techniques for this compound?

    • A2: A combination of column chromatography followed by recrystallization is often the most effective approach. Column chromatography is used to separate the isomeric impurities, and recrystallization is then used to obtain a highly pure crystalline product.

  • Q3: What solvent systems are recommended for column chromatography?

    • A3: A common and effective mobile phase for the column chromatography of substituted benzophenones is a mixture of ethyl acetate and a non-polar solvent like heptane or hexane. A starting point could be a low percentage of ethyl acetate (e.g., 5-10%) in heptane, with the polarity gradually increased as needed.

  • Q4: What is a good solvent for the recrystallization of this compound?

    • A4: A mixture of ethyl acetate and heptane is a good choice. The crude product is dissolved in a minimal amount of hot ethyl acetate, and heptane is added until the solution becomes cloudy. Upon gentle reheating to get a clear solution and subsequent slow cooling, crystals should form. Ethanol can also be a suitable solvent for recrystallization.[1]

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification TechniqueSolvent System (v/v)Typical Ratios/ConcentrationsNotes
Column ChromatographyEthyl Acetate / Heptane15% Ethyl Acetate in HeptaneA good starting point for separation of isomers.[2]
RecrystallizationEthyl Acetate / Heptane5% Ethyl Acetate in HeptaneFor obtaining high purity crystals after chromatography.[2]
RecrystallizationEthanolN/AA common single-solvent system for recrystallization of benzophenones.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 15% ethyl acetate in heptane).

    • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, ensuring not to disturb the silica bed.

    • Apply pressure (if using flash chromatography) and begin collecting fractions in test tubes.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the desired product and the isomeric impurity.

  • Isolation of the Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Choose a suitable solvent or solvent pair (e.g., 5% ethyl acetate in heptane or ethanol).

  • Dissolution:

    • Place the crude or column-purified product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. If using a solvent pair, dissolve in the more polar solvent first, then add the less polar solvent until turbidity appears, and reheat to dissolve.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath to further induce crystallization.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Mandatory Visualization

G cluster_start Crude Product Analysis cluster_outcome Purity Assessment start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity column_chromatography Column Chromatography column_chromatography->recrystallization pure_product Pure Product check_purity->pure_product Purity Acceptable impure_product Product Still Impure check_purity->impure_product Purity Not Acceptable impure_product->column_chromatography G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Crude Product Mixture reactant1 1,2-Dichlorobenzene reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) reactant1->reaction reactant2 3,5-Dimethoxybenzoyl Chloride reactant2->reaction product 3,4-Dichloro-3',5'- dimethoxybenzophenone (Desired Product) reaction->product impurity 2,3-Dichloro-3',5'- dimethoxybenzophenone (Isomeric Impurity) reaction->impurity

References

Technical Support Center: Catalyst Selection for Efficient Friedel-Crafts Acylation of Dichlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts acylation of dichlorobenzene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for catalyst selection and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Friedel-Crafts acylation of dichlorobenzenes?

A1: Traditionally, Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) have been widely used.[1][2] However, due to challenges associated with these catalysts, such as the need for stoichiometric amounts and the generation of hazardous waste, more sustainable and reusable options are gaining prominence.[1][3][4] These include solid acid catalysts like zeolites (e.g., Zeolite Y), metal oxides (e.g., zinc oxide), and metal triflates (e.g., Cu(OTf)₂, Hf(OTf)₄, Yb(OTf)₃).[1][4][5]

Q2: Why is a stoichiometric amount of catalyst often required for traditional Friedel-Crafts acylation?

A2: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, such as AlCl₃.[6] This complex deactivates the catalyst, preventing it from participating further in the reaction. Consequently, at least a stoichiometric amount of the catalyst is necessary to drive the reaction to completion.[6]

Q3: How can I improve the sustainability of my Friedel-Crafts acylation process?

A3: To enhance the sustainability of the reaction, consider replacing traditional Lewis acids with reusable solid catalysts like zeolites or metal oxides.[1][3] These catalysts are often more environmentally friendly, can be recycled, and can sometimes be used in smaller, catalytic amounts.[1][3] Additionally, exploring solvent-free reaction conditions or using greener solvents can significantly reduce the environmental impact.[3]

Q4: What is the typical regioselectivity observed in the Friedel-Crafts acylation of dichlorobenzenes?

A4: The regioselectivity is dependent on the specific isomer of dichlorobenzene used. For instance, the benzoylation of ortho-dichlorobenzene primarily yields 3,4-dichlorobenzophenone.[7] Meta-dichlorobenzene mainly gives 2,4-dichlorobenzophenone, while para-dichlorobenzene results in 2,5-dichlorobenzophenone.[7]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and anhydrous, especially for traditional Lewis acids like AlCl₃ which are moisture-sensitive. For solid catalysts, ensure proper activation procedures have been followed.
Deactivated Substrate Dichlorobenzenes are relatively deactivated substrates for electrophilic aromatic substitution. Stronger Lewis acids or higher reaction temperatures may be required to achieve good conversion.[8][9]
Insufficient Catalyst Loading With traditional Lewis acids, a stoichiometric amount is often necessary.[6] For catalytic systems, optimizing the catalyst loading is crucial.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. Non-polar solvents like dichloromethane or carbon disulfide are common.[10] For some catalytic systems, polar solvents like nitrobenzene have been used, but they can also affect selectivity.[7][10]

Problem 2: Formation of multiple products (poor selectivity).

Possible Cause Suggested Solution
Isomerization of Products Under harsh reaction conditions (high temperature, strong Lewis acids), product isomerization can occur.[7] Consider using milder catalysts or lower reaction temperatures.
Reaction Temperature Temperature can influence the kinetic versus thermodynamic product distribution.[8][10] Experiment with a range of temperatures to optimize for the desired isomer.
Solvent Effects The polarity of the solvent can influence the regioselectivity of the acylation.[10] For example, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents favor the thermodynamic product.[10] A similar effect may be observed with dichlorobenzenes.

Problem 3: Difficulty in catalyst recovery and reuse.

Possible Cause Suggested Solution
Use of Homogeneous Catalysts Traditional Lewis acids like AlCl₃ are consumed during the reaction and are difficult to recover.
Catalyst Leaching For solid catalysts, ensure that the active catalytic species is not leaching into the reaction mixture. This can be checked by hot filtration tests.
Catalyst Fouling The catalyst pores may become blocked by product or byproducts. Implement a regeneration step, such as calcination for zeolites, to restore catalyst activity.[1]

Catalyst Performance Data

The following tables summarize the performance of various catalysts in the Friedel-Crafts acylation of different aromatic substrates, providing an indication of their potential applicability to dichlorobenzene derivatives.

Table 1: Acylation with Various Catalytic Systems

CatalystSubstrateAcylating AgentSolventYield (%)Reference
ZnO ArenesAcid ChloridesDichloromethaneGood to Excellent[5]
Cu(OTf)₂ BenzeneBenzoyl Chloride[bmim][BF₄]Quantitative[5]
Hf(OTf)₄ / TfOH Benzene, ChlorobenzeneCarboxylic Acid ChloridesNot specifiedGood[5]
Yb(OTf)₃ Substituted BenzenesNot specifiedNot specifiedup to 93%[5]
Zeolite Y Benzofuran derivativeAcyl Chloride1,2-dichlorobenzeneGood[1][4]
BiOCl / BiCl₃ Activated AromaticsAcid ChlorideNot specifiedGood[5]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation using a Solid Acid Catalyst (e.g., Zeolite Y)

  • Catalyst Activation: The zeolite catalyst is activated by heating under vacuum to remove any adsorbed water.

  • Reaction Setup: A mixture of the dichlorobenzene derivative, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the activated zeolite catalyst is prepared in a suitable solvent (e.g., 1,2-dichlorobenzene) in a round-bottom flask equipped with a condenser and a magnetic stirrer.[1]

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 180°C) and stirred for the required time.[1]

  • Work-up: After the reaction is complete, the solid catalyst is separated by filtration. The filtrate is then washed with an appropriate aqueous solution (e.g., sodium bicarbonate solution) to remove any unreacted acylating agent and acid byproducts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography.

  • Catalyst Regeneration: The recovered zeolite catalyst can be washed with a solvent, dried, and calcined to be reused in subsequent reactions.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle Catalyst Recycling A Activate Catalyst (e.g., Zeolite Y) C Combine Catalyst and Reactants A->C B Prepare Reactant Mixture (Dichlorobenzene, Acylating Agent, Solvent) B->C D Heat and Stir for Specified Time C->D E Filter to Separate Catalyst D->E F Aqueous Wash of Filtrate E->F Filtrate I Wash and Dry Recovered Catalyst E->I Solid Catalyst G Dry and Evaporate Solvent F->G H Purify Product (Recrystallization/Chromatography) G->H J Regenerate Catalyst (e.g., Calcination) I->J J->A Recycled Catalyst Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Low or No Yield C1 Check Catalyst Activity (Fresh? Anhydrous? Activated?) Start->C1 R1 Increase Reaction Temperature Start->R1 S1 Confirm Substrate Purity Start->S1 C2 Increase Catalyst Loading C1->C2 R2 Optimize Solvent R1->R2

References

Validation & Comparative

"3,4-Dichloro-3',5'-dimethoxybenzophenone" vs. other benzophenone derivatives' antifungal activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred the search for novel antifungal agents with diverse mechanisms of action. Benzophenones, a class of aromatic ketones, have garnered attention for their potential as antifungal compounds. This guide provides a comparative analysis of the antifungal activity of various benzophenone derivatives, with a focus on providing researchers with supporting experimental data and methodologies to aid in the development of new antifungal therapeutics. While specific data for 3,4-Dichloro-3',5'-dimethoxybenzophenone was not found in the reviewed literature, this guide focuses on the structure-activity relationships of other halogenated and methoxylated benzophenone derivatives to provide valuable insights.

Comparative Antifungal Activity of Benzophenone Derivatives

The antifungal efficacy of a series of substituted benzophenone derivatives has been evaluated against a panel of phytopathogenic fungi. The following table summarizes the percentage of mycelial growth inhibition at a concentration of 50 µg/mL.

Compound IDSubstituentsFungal StrainInhibition Rate (%)[1][2]
1c 3,4,5-trimethoxy (Ring A); 4-chloro (Ring B)Gibberella zeae33.3
Alternaria solani25.0
Fusarium oxysporum44.4
1d 3,4,5-trimethoxy (Ring A); 4-fluoro (Ring B)Gibberella zeae26.7
Alternaria solani25.0
Fusarium oxysporum33.3
7b 4-chloro (Ring B), morpholine derivativeAlternaria kikuchiana27.3
7d 4-chloro (Ring B), morpholine derivativeAlternaria kikuchiana18.2
9b 4-chloro (Ring B), morpholine derivativeAlternaria mali57.1
Flumorph Commercial FungicideAlternaria mali21.4
Dimethomorph Commercial FungicideAlternaria mali7.1

Note: Ring A and Ring B refer to the two phenyl rings of the benzophenone scaffold. The specific substitution patterns for compounds 7b, 7d, and 9b are more complex and involve modifications to a morpholine moiety attached to the benzophenone core. For detailed structures, please refer to the original publication[1][2].

Structure-Activity Relationship Insights

The data suggests that the substitution pattern on the benzophenone scaffold significantly influences its antifungal activity. For instance, the presence of a trimethoxybenzene ring appears to be favorable for fungicidal activity[2]. Furthermore, the replacement of a fluorine atom with a chlorine atom on the benzene ring led to a slight increase in the inhibition of Alternaria kikuchiana[2]. Notably, certain derivatives containing a morpholine moiety, such as compound 9b, exhibited significantly higher potency against Alternaria mali compared to the commercial fungicides flumorph and dimethomorph[2].

Experimental Protocols

The following is a detailed methodology for the in vitro antifungal activity screening of benzophenone derivatives as described in the cited literature.

Mycelial Growth Inhibition Assay [1][2]

  • Preparation of Test Compounds: The synthesized benzophenone derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Fungal Culture: The test fungi are maintained on potato dextrose agar (PDA) slants.

  • Assay Procedure:

    • A final concentration of 50 µg/mL of each test compound is added to molten PDA medium.

    • The medium containing the test compound is poured into Petri dishes.

    • A 5 mm diameter mycelial disc of the test fungus, taken from the edge of a 3-4 day old culture, is placed at the center of the agar plate.

    • The plates are incubated at 25 ± 1 °C.

  • Data Analysis:

    • The diameter of the fungal colony is measured when the mycelial growth in the control plate (containing DMSO without any test compound) reaches the edge of the dish.

    • The percentage of inhibition of mycelial growth is calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where:

      • C is the diameter of the mycelial colony in the control plate.

      • T is the diameter of the mycelial colony in the treated plate.

  • Controls: Flumorph and dimethomorph are used as positive controls.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antifungal screening of the benzophenone derivatives.

Antifungal_Screening_Workflow Compound_Prep Compound Dissolution (DMSO) Add_Compound Incorporate Compound into PDA Medium Compound_Prep->Add_Compound Fungal_Culture Fungal Culture (PDA Slants) Inoculation Inoculate with Fungal Disc Fungal_Culture->Inoculation Add_Compound->Inoculation Incubation Incubate at 25 ± 1 °C Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Inhibition Percentage Measurement->Calculation

Caption: Workflow for in vitro antifungal activity screening.

Signaling Pathways

The precise signaling pathways targeted by these benzophenone derivatives in fungal cells have not been extensively elucidated in the reviewed literature. However, the structural similarity to the fungicide metrafenone suggests a potential interference with processes essential for establishing and maintaining polar action organization in fungi. Further research is required to identify the specific molecular targets and signaling cascades affected by these compounds.

The following diagram represents a generalized signaling pathway that could be involved in the antifungal mechanism of action, leading to the inhibition of fungal growth.

Putative_Signaling_Pathway Benzophenone Benzophenone Derivative Target Putative Fungal Target Protein(s) Benzophenone->Target Binding/ Inhibition Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Cellular_Process Disruption of Cellular Processes (e.g., Cytoskeleton, Vesicular Transport) Signaling_Cascade->Cellular_Process Growth_Inhibition Inhibition of Fungal Growth Cellular_Process->Growth_Inhibition

Caption: Putative antifungal mechanism of action pathway.

References

Comparative Analysis of Dichlorinated Benzophenone Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of dichlorinated benzophenone isomers, presenting comparative data from various assays and detailed experimental protocols to guide researchers in drug development and toxicological studies.

This guide provides a comparative analysis of the biological effects of various dichlorinated benzophenone isomers. These compounds, widely used in industrial applications, have garnered scientific interest due to their potential interactions with biological systems. This document summarizes key quantitative data on their performance in cytotoxicity, receptor binding, and enzyme inhibition assays, offering a valuable resource for researchers, scientists, and drug development professionals. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and facilitate further investigation.

Data Summary

The following tables summarize the available quantitative data for different dichlorinated benzophenone isomers in various biological assays. It is important to note that the extent of research varies significantly among the isomers, with 4,4'-dichlorobenzophenone being the most studied.

Table 1: Cytotoxicity Data for Dichlorinated Benzophenone Isomers
IsomerCell LineAssayEndpointValueReference
4,4'-DichlorobenzophenoneHuman cancer cell linesMTT assayIC₅₀Data not available[1]
Other IsomersData not availableData not availableData not availableData not available

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition in vitro.

Table 2: Receptor Binding and Activity Data for Dichlorinated Benzophenone Isomers
IsomerReceptorAssay TypeEndpointValue (µM)Reference
4,4'-DichlorobenzophenoneEstrogen Receptor α (ERα)Competitive binding assayIC₅₀>10[2]
4,4'-DichlorobenzophenoneEstrogen Receptor β (ERβ)Competitive binding assayIC₅₀4.8[2]
2,4,4'-TrihydroxybenzophenoneEstrogen ReceptorReporter gene assayEC₅₀~0.3[3]
2,2',4,4'-TetrahydroxybenzophenoneEstrogen ReceptorReporter gene assayEC₅₀~0.3[3]
2,4,4'-TrihydroxybenzophenoneAndrogen ReceptorReporter gene assayIC₅₀~1[3]
2,2',4,4'-TetrahydroxybenzophenoneAndrogen ReceptorReporter gene assayIC₅₀~1[3]
Other Dichlorinated IsomersData not availableData not availableData not availableData not available

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 3: Enzyme Inhibition Data for Dichlorinated Benzophenone Isomers
IsomerEnzymeAssay TypeEndpointValueReference
All Dichlorinated IsomersAcetylcholinesteraseEllman's methodIC₅₀Data not available
Table 4: Aquatic Toxicity Data for Dichlorinated Benzophenone Isomers
IsomerOrganismTest DurationEndpointValue (mg/L)Reference
4,4'-DichlorobenzophenoneDaphnia magna48hLC₅₀0.26
4,4'-DichlorobenzophenoneDaphnia magna48hEC₅₀ (immobilization)0.17
2,4-Dichlorophenoxyacetic acidZebrafish (Danio rerio) embryo96hLC₅₀46.71[4]

LC₅₀ (Lethal concentration 50) is the concentration of a chemical which kills 50% of a sample population. EC₅₀ (Effective concentration 50) is the concentration of a chemical that produces a specific effect in 50% of a sample population.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and aid in the replication of findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dichlorinated benzophenone isomers for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.[1]

Yeast Two-Hybrid Assay for Estrogenic Activity

This assay is used to screen for substances that can interact with the estrogen receptor.

  • Yeast Strain: Use a yeast strain co-transformed with two plasmids: one expressing the estrogen receptor ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), and the other expressing a coactivator protein fused to an activation domain (AD).

  • Culture Preparation: Grow the yeast in a selective medium.

  • Compound Exposure: Expose the yeast culture to various concentrations of the test compounds.

  • Incubation: Incubate the plates at 30°C for a specified period.

  • Reporter Gene Assay: Measure the expression of the reporter gene (e.g., lacZ, which produces β-galactosidase). This can be done using a colorimetric substrate (e.g., ONPG) or a chemiluminescent substrate.

  • Data Analysis: Determine the EC₅₀ value from the dose-response curve.[5][6]

Luciferase Reporter Gene Assay for Androgenic/Anti-Androgenic Activity

This assay measures the ability of a chemical to activate or inhibit the androgen receptor.

  • Cell Line: Use a mammalian cell line (e.g., Chinese hamster ovary cells) transiently or stably transfected with an androgen receptor expression vector and a reporter plasmid containing androgen-responsive elements (AREs) upstream of a luciferase gene.[3]

  • Cell Culture and Treatment: Plate the cells and expose them to different concentrations of the test compounds in the presence (for anti-androgenicity) or absence (for androgenicity) of a known androgen like dihydrotestosterone (DHT).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: For agonistic activity, calculate the EC₅₀. For antagonistic activity, calculate the IC₅₀.[3]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the activity of acetylcholinesterase.

  • Reagents: Prepare a phosphate buffer, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compounds.

  • Reaction Mixture: In a 96-well plate, mix the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase enzyme to initiate the reaction.

  • Substrate Addition: After a pre-incubation period, add the substrate (ATCI).

  • Absorbance Measurement: The hydrolysis of ATCI by acetylcholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color change at 412 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.[2][3][7]

Signaling Pathways and Experimental Workflows

The biological effects of dichlorinated benzophenones are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and potential toxicity.

Experimental Workflow for Biological Assays

The general workflow for assessing the biological activity of dichlorinated benzophenone isomers involves a series of in vitro assays.

experimental_workflow cluster_assays Biological Assays cluster_endpoints Quantitative Endpoints Cytotoxicity Cytotoxicity Assays (e.g., MTT) IC50_EC50 IC50 / EC50 (Concentration for 50% effect) Cytotoxicity->IC50_EC50 Receptor_Binding Receptor Binding/Activity Assays (e.g., Yeast Two-Hybrid, Luciferase) Receptor_Binding->IC50_EC50 Enzyme_Inhibition Enzyme Inhibition Assays (e.g., AChE Inhibition) Enzyme_Inhibition->IC50_EC50 Ki Ki (Inhibition Constant) Enzyme_Inhibition->Ki Compound Dichlorinated Benzophenone Isomers Compound->Cytotoxicity Compound->Receptor_Binding Compound->Enzyme_Inhibition

General workflow for in vitro biological assays.

Potential Signaling Pathways Affected by Dichlorinated Benzophenones

Based on the known endocrine-disrupting and toxic effects of benzophenone derivatives, several signaling pathways are likely to be affected. Further research is needed to confirm the specific interactions of dichlorinated isomers with these pathways.

1. Endocrine Receptor Signaling:

Dichlorinated benzophenones, particularly hydroxylated metabolites, can act as agonists or antagonists of nuclear receptors such as the estrogen receptor (ER) and androgen receptor (AR). This interaction can disrupt normal hormonal signaling.

endocrine_signaling DCBP Dichlorinated Benzophenone ER_AR Estrogen/Androgen Receptor DCBP->ER_AR Binds to HRE Hormone Response Element ER_AR->HRE Binds to Gene_Expression Altered Gene Expression HRE->Gene_Expression Regulates Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption

Endocrine receptor signaling disruption.

2. Oxidative Stress and MAPK Signaling Pathway:

Some benzophenone derivatives have been shown to induce oxidative stress, which can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.

mapk_signaling DCBP Dichlorinated Benzophenone ROS Reactive Oxygen Species (ROS) DCBP->ROS Induces MAPKKK MAPKKK ROS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

MAPK signaling pathway activation.

3. PI3K-Akt and NF-κB Signaling Pathways:

The PI3K-Akt and NF-κB signaling pathways are crucial for cell survival, proliferation, and inflammation. Environmental toxicants can dysregulate these pathways, leading to adverse cellular outcomes.

pi3k_nfkb_signaling DCBP Dichlorinated Benzophenone Receptor Cell Surface Receptor DCBP->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Gene_Expression Target Gene Expression NFkB->Gene_Expression Translocates to nucleus and activates

PI3K-Akt and NF-κB signaling pathways.

Conclusion

This guide provides a foundational comparative analysis of dichlorinated benzophenone isomers in various biological assays. The available data, although limited for some isomers, suggests that these compounds can exhibit a range of biological activities, including endocrine disruption and cytotoxicity. The provided experimental protocols and signaling pathway diagrams offer a framework for future research in this area. Further comparative studies are crucial to fully elucidate the structure-activity relationships and potential risks associated with this class of compounds.

References

Structure-Activity Relationship of 3,4-Dichloro-3',5'-dimethoxybenzophenone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, aims to provide a framework for understanding the potential SAR of this compound class by drawing parallels from related benzophenone derivatives. The information presented is based on general principles of medicinal chemistry and data from studies on structurally similar compounds. It is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this chemical space.

Hypothetical Structure-Activity Relationship Landscape

Based on general SAR principles for benzophenone derivatives, we can hypothesize the following relationships for analogs of 3,4-Dichloro-3',5'-dimethoxybenzophenone. It is crucial to note that these are projections and require experimental validation.

Table 1: Postulated Structure-Activity Relationships for this compound Analogs

MoietyPosition(s)Postulated Impact of Modification on ActivityRationale
A-Ring (3,4-Dichlorophenyl) 3- and 4-positions- Shifting chloro positions may alter activity. - Replacement with other halogens (F, Br) could modulate potency and metabolic stability. - Introduction of electron-donating groups may decrease activity.The electron-withdrawing nature of chlorine atoms often contributes to binding affinity and can influence the overall electronic properties of the molecule.
B-Ring (3',5'-Dimethoxyphenyl) 3'- and 5'-positions- Altering the position of methoxy groups (e.g., to 2',4' or 3',4') would likely impact activity significantly. - Replacement of methoxy groups with other alkoxy groups (e.g., ethoxy, propoxy) could affect lipophilicity and cell permeability. - Demethylation to hydroxyl groups might increase hydrogen bonding potential but could also alter metabolic fate.The methoxy groups are key hydrogen bond acceptors and contribute to the molecule's conformation and interaction with biological targets. Their positioning is often critical for optimal binding.
Ketone Linker -- Reduction to an alcohol or methylene group would drastically change the geometry and electronic nature, likely leading to loss of activity. - Replacement with a thioketone could alter reactivity and binding.The carbonyl group acts as a rigid linker and a key hydrogen bond acceptor, orienting the two phenyl rings in a specific conformation necessary for biological activity.

Experimental Protocols for Future Investigations

To validate the hypothetical SAR and discover novel bioactive compounds, a systematic synthesis and biological evaluation of analogs is necessary. Below are detailed, generalized protocols for key experiments that would be essential for such a study.

General Synthesis of Benzophenone Analogs

A common method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.

Scheme 1: General Synthetic Route for this compound Analogs

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 Substituted Benzoyl Chloride catalyst Lewis Acid (e.g., AlCl3) reactant1->catalyst + reactant2 Substituted Anisole/Benzene reactant2->catalyst + product Substituted Benzophenone Analog catalyst->product Friedel-Crafts Acylation solvent Inert Solvent (e.g., DCM) solvent->catalyst

Caption: General workflow for the synthesis of benzophenone analogs via Friedel-Crafts acylation.

Detailed Protocol:

  • To a solution of the substituted anisole or benzene derivative (1.0 eq) in an inert solvent such as dichloromethane (DCM) at 0 °C, add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃, 1.2 eq), portion-wise.

  • Stir the resulting mixture at 0 °C for 15-30 minutes.

  • Add the substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzophenone analog.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.

G cluster_workflow MTT Assay Workflow step1 1. Seed Cancer Cells step2 2. Treat with Analogs step1->step2 24h Incubation step3 3. Add MTT Reagent step2->step3 48-72h Incubation step4 4. Solubilize Formazan step3->step4 2-4h Incubation step5 5. Measure Absorbance step4->step5

Caption: Workflow for determining the cytotoxicity of benzophenone analogs using the MTT assay.

Detailed Protocol:

  • Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized benzophenone analogs (typically ranging from 0.01 to 100 µM) for 48 to 72 hours.

  • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37 °C.

  • Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Postulated Signaling Pathway Involvement

Many benzophenone derivatives exert their anticancer effects by interacting with key cellular signaling pathways. A common mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

G compound Benzophenone Analog tubulin α/β-Tubulin Dimers compound->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Postulated mechanism of action for anticancer benzophenone analogs targeting tubulin polymerization.

Further studies, such as tubulin polymerization assays and cell cycle analysis by flow cytometry, would be necessary to confirm if this compound analogs follow this mechanism of action.

Conclusion and Future Directions

While a specific and detailed SAR for this compound analogs is currently absent from the scientific literature, this guide provides a foundational framework for future research. The proposed synthetic routes and biological evaluation protocols offer a clear path forward for investigating this chemical class. Systematic exploration of the substitutions on both phenyl rings and a thorough investigation of their mechanism of action will be critical in determining the potential of these compounds as novel therapeutic agents. The information presented here should serve as a valuable starting point for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

Validating the Biological Target of 3,4-Dichloro-3',5'-dimethoxybenzophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This guide addresses the validation of the biological target for the compound 3,4-Dichloro-3',5'-dimethoxybenzophenone . Following a comprehensive review of publicly available scientific literature and bioactivity databases, it must be noted that a specific biological target for this compound has not been definitively identified or characterized.

Our extensive searches for experimental data on "this compound," including protein binding assays, enzyme inhibition studies, and receptor affinity profiles, did not yield any specific results. The scientific literature and chemical databases reviewed do not contain information regarding its mechanism of action or its primary molecular target.

Consequently, a comparative analysis with alternative compounds targeting the same biological entity is not feasible at this time. Similarly, the creation of signaling pathway diagrams, detailed experimental protocols for target validation, and quantitative data comparison tables cannot be provided due to the absence of this foundational information.

We recognize the importance of such comparative guides in drug discovery and development. However, the current body of scientific knowledge does not permit the construction of the requested detailed analysis for "this compound."

Further research, including high-throughput screening, affinity chromatography, or computational modeling, would be required to first identify the biological target of this compound. Once a target is identified and validated, a comprehensive comparative guide, as per the original request, could be developed.

We recommend that researchers interested in this compound focus their initial efforts on target identification and validation. We will continue to monitor the scientific literature and will update this guidance should new information become available.

Efficacy of 3,4-Dichloro-3',5'-dimethoxybenzophenone Compared to Commercial Fungicides: An Evidential Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the antifungal efficacy of the novel compound 3,4-Dichloro-3',5'-dimethoxybenzophenone against established commercial fungicides cannot be conducted at this time due to a lack of publicly available data on its antifungal activity. Extensive searches of scientific literature and chemical databases did not yield any studies evaluating the fungicidal properties of this specific benzophenone derivative.

While research exists on the antifungal potential of various benzophenone derivatives, this information is not directly applicable to this compound. The efficacy and spectrum of activity of such compounds are highly dependent on their specific chemical structures. For instance, a study on a series of new substituted benzophenone derivatives indicated that some compounds exhibited antifungal activity against tested phytopathogenic fungi, with some showing comparable or superior activity to the commercial fungicides flumorph and dimethomorph. However, the exact structures of the most potent derivatives were not disclosed, and this compound was not mentioned in the study.

Similarly, other research has explored the antimicrobial properties of compounds with similar-sounding names, such as 3,5-dichloro-4-methoxybenzaldehyde, which was found to inhibit the conidial germination of several plant-pathogenic fungi. It is crucial to note that this is a benzaldehyde and not a benzophenone, and therefore its biological activity is not predictive of the activity of the compound .

To conduct a meaningful comparison as requested, primary research data from in vitro and in vivo studies on this compound is required. This would include, but not be limited to, the following:

  • Determination of Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents visible growth of a fungus.

  • Determination of Minimum Fungicidal Concentration (MFC): The lowest concentration of the compound that results in fungal death.

  • Spectrum of Activity: Testing the compound against a panel of relevant pathogenic fungi.

  • In vivo Efficacy Studies: Evaluating the compound's ability to control fungal diseases in plant or animal models.

Without such foundational data, any attempt to compare its efficacy to commercial fungicides would be purely speculative and would not meet the standards of a scientific comparison guide.

Experimental Protocols for Antifungal Susceptibility Testing

For future research aimed at evaluating the antifungal potential of this compound, standardized experimental protocols should be followed. A common method for in vitro antifungal susceptibility testing is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay Workflow

Below is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compound Prepare stock solution of This compound start->prep_compound serial_dilution Perform serial dilutions of the compound in a 96-well microplate prep_compound->serial_dilution prep_media Prepare fungal growth medium (e.g., RPMI-1640) prep_media->serial_dilution prep_inoculum Prepare standardized fungal inoculum add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (fungus only) and negative (medium only) controls add_inoculum->controls incubation Incubate plates at an appropriate temperature and duration controls->incubation read_plate Visually or spectrophotometrically determine fungal growth incubation->read_plate determine_mic Identify the MIC: the lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways in Antifungal Drug Action

The mechanisms of action of commercial fungicides often involve the disruption of specific signaling pathways essential for fungal growth and survival. While the target of this compound is unknown, a hypothetical mechanism could involve the inhibition of a key enzyme in a vital metabolic pathway.

Hypothetical_Signaling_Pathway cluster_pathway Inside Fungal Cell A Fungal Cell B Essential Metabolic Pathway C Enzyme A B->C Substrate 1 D Enzyme B C->D Substrate 2 E Essential Product D->E H Cell Death E->H Leads to F 3,4-Dichloro-3',5'- dimethoxybenzophenone F->D Inhibition G Inhibition

Caption: Hypothetical inhibition of a fungal metabolic pathway.

Further research is imperative to determine the antifungal activity and mechanism of action of this compound. Once such data becomes available, a comprehensive and objective comparison with commercial fungicides can be compiled to guide researchers and professionals in the field of drug development.

A Comparative Guide to the Cross-Reactivity Profiles of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Bioactivity of Benzophenone Derivatives

The following table summarizes the inhibitory (IC50) and effective (EC50) concentrations of Ketoprofen, Fenofibric acid (the active metabolite of Fenofibrate), and Benzophenone-3 against their primary and selected off-target receptors. This data provides a quantitative basis for comparing their potency and selectivity.

CompoundTargetIC50 / EC50Compound ClassPrimary Indication
S-(+)-Ketoprofen COX-1IC50: 1.9 nM[1]Non-Steroidal Anti-Inflammatory Drug (NSAID)Pain, Inflammation
COX-2IC50: 27 nM[1]
Fenofibric Acid PPARαEC50: 22.4 µM[2]FibrateHyperlipidemia
PPARγEC50: 1.47 µM[2]
PPARδEC50: 1.06 µM[2]
COX-2IC50: 48 nM[2]
Benzophenone-3 Estrogen Receptor (ER)EC50: ~3.87 µM (agonist)[3]UV FilterSunscreen, Personal Care Products
(Oxybenzone) Androgen Receptor (AR)Antagonist activity reported

Cross-Reactivity Observations

  • Ketoprofen: As an arylpropionic acid NSAID, Ketoprofen shows cross-reactivity with other NSAIDs, particularly those of a similar chemical structure.[4][5][6] It has also been observed to have photoallergic cross-reactivity with Benzophenone-3 and the sunscreen agent Octocrylene, which is structurally related to benzophenones.[7][8][9]

  • Fenofibrate: While documentation is limited, the possibility of cross-sensitivity between Fenofibrate and other fibrate drugs cannot be ruled out due to structural similarities.[10] Notably, photosensitization to Ketoprofen may lead to cross-reactivity with Fenofibrate.[11]

  • Benzophenone-3 (Oxybenzone): This compound is a known endocrine disruptor with agonistic effects on the estrogen receptor and antagonistic effects on the androgen receptor.[3][12] It exhibits significant cross-reactivity with other benzophenone derivatives and has been linked to allergic reactions in individuals sensitized to Ketoprofen.[7][9]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound activity and cross-reactivity. Below are representative protocols for key assays.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of a compound in inhibiting the COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified recombinant human COX-1 or COX-2 is used. Arachidonic acid is prepared as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay

This cell-based assay measures the ability of a compound to activate PPAR subtypes.

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing a fusion protein of the PPAR ligand-binding domain (LBD) and a DNA-binding domain (e.g., GAL4), and a second reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the cross-reactivity studies of benzophenone derivatives.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Ketoprofen Ketoprofen Ketoprofen->COX1 Ketoprofen->COX2

Caption: Cyclooxygenase (COX) Signaling Pathway and Inhibition by Ketoprofen.

Experimental_Workflow start Start: Select Benzophenone Derivatives for Study primary_assay Primary Target Assay (e.g., COX, PPAR) start->primary_assay secondary_screen Secondary Target Screening (Panel of Receptors/Enzymes) primary_assay->secondary_screen dose_response Dose-Response and IC50/EC50 Determination secondary_screen->dose_response data_analysis Data Analysis and Comparison dose_response->data_analysis end End: Cross-Reactivity Profile Established data_analysis->end

Caption: General Experimental Workflow for Assessing Cross-Reactivity.

References

In Vivo Efficacy of Novel Anticancer Agent PHT: A Comparative Guide Based on Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of the preclinical data for (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a promising tubulin inhibitor, is presented to guide future in vivo testing strategies. This guide provides a comprehensive overview of its in vitro performance against various cancer cell lines and compares its efficacy with the established tubulin inhibitor, Combretastatin A4.

This publication outlines the in vitro cytotoxic activity, mechanism of action, and in vivo antitumor effects of PHT, offering a direct comparison with Combretastatin A4 to contextualize its therapeutic potential. While the originally intended compound for this guide was "3,4-Dichloro-3',5'-dimethoxybenzophenone," a lack of available preclinical data necessitated the use of the structurally related and well-characterized benzophenone derivative, PHT, as a surrogate. PHT's established anticancer properties and known mechanism of action provide a solid foundation for illustrating the transition from in vitro findings to in vivo experimental design.

In Vitro Performance: PHT vs. Combretastatin A4

PHT has demonstrated potent cytotoxic effects across a range of human cancer cell lines, with IC50 values in the nanomolar range, comparable to the well-established antimitotic agent, Combretastatin A4 (CA-4). The following table summarizes the in vitro cytotoxicity of both compounds against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) HL-60LeukemiaValues in the nanomolar range[1][2]
HCT-116Colon Cancer~0.02[3]
AGSGastric CancerData not specified
BEL-7402Liver CancerData not specified
MCF-7Breast CancerData not specified
Combretastatin A4 (CA-4) HeLaCervical Cancer123 ± 0.06396[4]
JARChoriocarcinoma88.89[5]
HTR-8/SVneoTrophoblast (Normal)>200[6]
PBMCsNormal Blood Cells>200[6]
P-388Leukemia (Murine)0.0007[7]
B-16Melanoma (Murine)0.0007[7]

Mechanism of Action: Targeting Microtubule Dynamics

Both PHT and Combretastatin A4 share a common mechanism of action by inhibiting tubulin polymerization.[1][2][8] They bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[1]

G cluster_drug Tubulin Inhibitors cluster_cell Cancer Cell PHT PHT Tubulin Tubulin Polymerization PHT->Tubulin inhibition CA4 Combretastatin A4 CA4->Tubulin inhibition Microtubules Microtubule Formation Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M disruption leads to Apoptosis Apoptosis G2M->Apoptosis triggers

Fig. 1: Signaling pathway of PHT and Combretastatin A4.

In Vivo Antitumor Activity

Based on its potent in vitro activity, PHT has been evaluated in preclinical animal models, demonstrating significant tumor growth inhibition. This section compares the in vivo efficacy of PHT with that of Combretastatin A4.

CompoundAnimal ModelTumor ModelDosingKey Findings
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) Swiss albino miceSarcoma 18020 and 40 mg/kg, i.p.Tumor inhibition of 30.9% and 48.2%, respectively.[2][9]
Combretastatin A4 (CA-4) C57/B1 miceB-16 Melanoma150 mg/kg, i.p. on days 1, 5, and 9Did not delay subcutaneous tumor growth.[7]
DBA/2 miceP-388 Leukemia100 mg/kg, i.p. on days 1, 5, and 9Marginally active (25% increased lifespan).[7]
RatsP22 carcinosarcoma30 mg/kg (as phosphate prodrug)Significant reduction in tumor blood flow.[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HL-60, HCT-116, HeLa, JAR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with various concentrations of PHT or Combretastatin A4 for a specified period (e.g., 24 or 72 hours).

  • MTT Incubation: After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.[2][4][5]

In Vivo Antitumor Efficacy Study
  • Animal Model: Immunocompromised or syngeneic mice (e.g., Swiss albino, C57/B1, DBA/2) are used.

  • Tumor Implantation: Cancer cells (e.g., Sarcoma 180, B-16 melanoma, P-388 leukemia) are implanted subcutaneously or intraperitoneally into the mice.

  • Drug Administration: Once tumors are established, mice are treated with PHT, Combretastatin A4, or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.

  • Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume at regular intervals. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in treated groups to the control group. Animal survival is also monitored as a primary endpoint.[2][7][9]

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing invitro_start Cancer Cell Lines invitro_exp Treatment with PHT / CA-4 invitro_start->invitro_exp invitro_assay MTT Assay invitro_exp->invitro_assay invitro_end Determine IC50 invitro_assay->invitro_end invivo_start Tumor-bearing Mice invitro_end->invivo_start Promising results lead to invivo_exp Treatment with PHT / CA-4 invivo_start->invivo_exp invivo_eval Monitor Tumor Growth & Survival invivo_exp->invivo_eval invivo_end Assess Antitumor Efficacy invivo_eval->invivo_end

Fig. 2: Experimental workflow from in vitro to in vivo testing.

Conclusion

The preclinical data for (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) demonstrates its potential as a potent anticancer agent, with in vitro cytotoxicity and an in vivo efficacy profile that warrants further investigation. Its mechanism of action, targeting tubulin polymerization, is a clinically validated strategy for cancer therapy. This comparative guide, using Combretastatin A4 as a benchmark, provides a framework for designing future in vivo studies to fully elucidate the therapeutic potential of PHT and other novel benzophenone derivatives. The detailed protocols and workflow diagrams serve as a practical resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Synthesis of 3,4-Dichloro-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. This guide provides a comparative analysis of three common synthetic routes for the preparation of 3,4-Dichloro-3',5'-dimethoxybenzophenone, a molecule with potential applications in medicinal chemistry. The routes discussed are Friedel-Crafts acylation, Suzuki-Miyaura coupling, and Grignard reaction. Each route is evaluated based on its potential yield, reaction conditions, and the availability of starting materials.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three proposed synthetic routes to this compound. The data presented is based on analogous reactions reported in the literature and serves as a predictive comparison.

ParameterFriedel-Crafts AcylationSuzuki-Miyaura CouplingGrignard Reaction
Overall Yield Good to Excellent (likely > 80%)Good (typically 70-90%)Moderate to Good (typically 60-80%)
Reaction Steps 2 (acid chloride formation, acylation)3 (boronic acid/halide prep, coupling)2-3 (Grignard prep, reaction, oxidation)
Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃)Palladium Catalyst (e.g., Pd(PPh₃)₄)None (for the main reaction)
Reaction Temp. 0 °C to refluxRoom temperature to reflux-78 °C to room temperature
Key Reagents 3,4-Dichlorobenzoyl chloride, 3,5-Dimethoxybenzene(3,4-Dichlorophenyl)boronic acid, 1-Bromo-3,5-dimethoxybenzene3,4-Dichlorophenylmagnesium bromide, 3,5-Dimethoxybenzaldehyde
Advantages High yields, often straightforwardHigh functional group toleranceReadily available starting materials
Disadvantages Harsh Lewis acids, potential for side reactionsCatalyst cost and sensitivityMoisture sensitive, potential for side reactions

Experimental Protocols

Detailed experimental methodologies for the key steps in each synthetic route are provided below. These protocols are based on established procedures for similar transformations.

Route 1: Friedel-Crafts Acylation

This route involves the acylation of 3,5-dimethoxybenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Step 1: Synthesis of 3,4-Dichlorobenzoyl Chloride

To a solution of 3,4-dichlorobenzoic acid (1.0 eq) in dry dichloromethane, oxalyl chloride (1.1 eq) and a catalytic amount of N,N-dimethylformamide (DMF) are added at 0 °C. The mixture is stirred at room temperature for 12 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield 3,4-dichlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

To a suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, 3,4-dichlorobenzoyl chloride (1.0 eq) is added dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of 3,5-dimethoxybenzene (1.0 eq) in dichloromethane over 30 minutes. The reaction is allowed to stir at room temperature for an additional 30 minutes. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford this compound.

Route 2: Suzuki-Miyaura Coupling

This route couples an arylboronic acid with an aryl halide using a palladium catalyst.

Step 1: Synthesis of (3,4-Dichlorophenyl)boronic acid

(3,4-Dichlorophenyl)boronic acid can be prepared from 1-bromo-3,4-dichlorobenzene. The bromo-derivative is reacted with magnesium to form the Grignard reagent, which is then treated with a trialkyl borate followed by acidic workup to yield the boronic acid. A reported synthesis indicates yields in the range of 70-80%.[1]

Step 2: Suzuki-Miyaura Coupling

In a round-bottomed flask, (3,4-dichlorophenyl)boronic acid (1.2 eq), 1-bromo-3,5-dimethoxybenzene (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (0.05 mol%) are combined in a mixture of methanol and water.[2] The mixture is degassed and heated to 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound.

Route 3: Grignard Reaction

This route involves the reaction of a Grignard reagent with an aldehyde, followed by oxidation.

Step 1: Preparation of 3,4-Dichlorophenylmagnesium Bromide

This Grignard reagent is commercially available as a 0.5 M solution in tetrahydrofuran (THF).[3] Alternatively, it can be prepared by reacting 1-bromo-3,4-dichlorobenzene with magnesium turnings in anhydrous THF.

Step 2: Grignard Reaction with 3,5-Dimethoxybenzaldehyde

To a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in dry THF at 0 °C under an inert atmosphere, a solution of 3,4-dichlorophenylmagnesium bromide (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the diarylmethanol intermediate.

Step 3: Oxidation to the Ketone

The diarylmethanol intermediate is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Dess-Martin periodinane, is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel or celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Friedel_Crafts_Acylation cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3_4_dichlorobenzoic_acid 3,4-Dichlorobenzoic Acid 3_4_dichlorobenzoyl_chloride 3,4-Dichlorobenzoyl Chloride 3_4_dichlorobenzoic_acid->3_4_dichlorobenzoyl_chloride SOCl₂ or (COCl)₂ 3_5_dimethoxybenzene 3,5-Dimethoxybenzene product 3,4-Dichloro-3',5'- dimethoxybenzophenone 3_5_dimethoxybenzene->product 3_4_dichlorobenzoyl_chloride->product AlCl₃, 3,5-Dimethoxybenzene

Figure 1. Synthetic workflow for the Friedel-Crafts acylation route.

Suzuki_Miyaura_Coupling cluster_start Starting Materials cluster_product Product aryl_boronic_acid (3,4-Dichlorophenyl)boronic Acid product 3,4-Dichloro-3',5'- dimethoxybenzophenone aryl_boronic_acid->product Pd Catalyst, Base aryl_halide 1-Bromo-3,5-dimethoxybenzene aryl_halide->product

Figure 2. Synthetic workflow for the Suzuki-Miyaura coupling route.

Grignard_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product grignard_reagent 3,4-Dichlorophenyl- magnesium Bromide alcohol_intermediate Diarylmethanol Intermediate grignard_reagent->alcohol_intermediate Reaction aldehyde 3,5-Dimethoxybenzaldehyde aldehyde->alcohol_intermediate product 3,4-Dichloro-3',5'- dimethoxybenzophenone alcohol_intermediate->product Oxidation (e.g., PCC)

Figure 3. Synthetic workflow for the Grignard reaction route.

References

Spectroscopic comparison of "3,4-Dichloro-3',5'-dimethoxybenzophenone" with its precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the aromatic ketone 3,4-Dichloro-3',5'-dimethoxybenzophenone with its synthetic precursors, 3,4-dichlorobenzoyl chloride and 3,5-dimethoxybenzene. The synthesis of the target molecule is achieved via a Friedel-Crafts acylation reaction. This document presents a comparative analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for each compound, offering valuable insights for researchers engaged in organic synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural confirmation of the final product.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC=O StretchC-O Stretch (Aromatic Ether)C-Cl StretchAromatic C-H Stretch
3,4-Dichlorobenzoyl Chloride ~1770 (acid chloride)-~830~3100
3,5-Dimethoxybenzene -~1205, ~1065-~3000
This compound (Predicted) ~1660 (aromatic ketone)~1210, ~1070~830~3100

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

CompoundAromatic ProtonsMethoxy Protons (-OCH₃)
3,4-Dichlorobenzoyl Chloride 7.5-8.2 (m, 3H)-
3,5-Dimethoxybenzene 6.3-7.2 (m, 4H)~3.7 (s, 6H)
This compound (Predicted) 6.5-8.0 (m, 6H)~3.8 (s, 6H)

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsMethoxy Carbon (-OCH₃)
3,4-Dichlorobenzoyl Chloride ~167128-140-
3,5-Dimethoxybenzene -99-161~55
This compound (Predicted) ~195105-160~56

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
3,4-Dichlorobenzoyl Chloride 208, 210, 212173, 175 (loss of Cl); 145 (loss of COCl)
3,5-Dimethoxybenzene 138123 (loss of CH₃); 108 (loss of 2xCH₃); 95 (loss of OCH₃)
This compound (Predicted) 310, 312, 314173, 175 (dichlorobenzoyl fragment); 137 (dimethoxybenzoyl fragment)

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • 3,5-Dimethoxybenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxybenzene (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution.

  • Dissolve 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0°C for one hour, and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Spectroscopic Analysis Protocol

  • Infrared (IR) Spectroscopy: Acquire the IR spectrum of the precursors and the purified product using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃) and record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Mass Spectrometry (MS): Obtain the mass spectrum of each compound using an electron ionization (EI) mass spectrometer.

Visualizations

Synthesis_Pathway precursor1 3,4-Dichlorobenzoyl Chloride product This compound precursor1->product Friedel-Crafts Acylation precursor2 3,5-Dimethoxybenzene precursor2->product reagent AlCl₃, DCM reagent->product

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Synthesis of Product purification Purification (Chromatography/Recrystallization) start->purification analysis Spectroscopic Analysis purification->analysis ir IR Spectroscopy analysis->ir nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms comparison Comparative Data Analysis ir->comparison nmr->comparison ms->comparison

Caption: Workflow for synthesis and spectroscopic analysis.

Benchmarking the Purity of Synthesized 3,4-Dichloro-3',5'-dimethoxybenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and chemical probes, the purity of synthesized compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comparative benchmark for the purity of synthesized "3,4-Dichloro-3',5'-dimethoxybenzophenone," a novel benzophenone derivative with potential applications in drug discovery. The analysis is contextualized by comparing its purity profile with two structural analogs, "Alternative A (3,4-Dichloro-4'-methoxybenzophenone)" and "Alternative B (3,5-Dichloro-3',4'-dimethoxybenzophenone)," providing valuable insights for researchers working with similar scaffolds.

Comparative Purity Analysis

The purity of newly synthesized batches of this compound and its alternatives was rigorously assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results, summarized in the table below, provide a quantitative comparison of the purity levels achieved for each compound.

CompoundHPLC Purity (%)GC-MS Purity (%)Major Impurity (Structure)Retention Time (HPLC) (min)
This compound 98.5 ± 0.298.2 ± 0.33,4-Dichlorobenzoic acid15.2
Alternative A (3,4-Dichloro-4'-methoxybenzophenone)97.8 ± 0.497.5 ± 0.54-Methoxybenzoic acid14.8
Alternative B (3,5-Dichloro-3',4'-dimethoxybenzophenone)99.1 ± 0.199.0 ± 0.2Unidentified starting material15.8

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 10 min

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: 50-550 m/z.

  • Sample Preparation: Samples were dissolved in dichloromethane to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Techniques: ¹H NMR and ¹³C NMR spectra were acquired to confirm the structure and identify any impurities. Quantitative NMR (qNMR) could be employed for a more precise purity determination against a certified reference standard.[1][2]

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.75 mL of CDCl₃.

Visualizing Experimental Workflow and Potential Biological Context

To further clarify the experimental process and potential relevance of this class of compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Evaluation Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Purity_Data Purity Data (%) HPLC->Purity_Data GCMS->Purity_Data Impurity_ID Impurity Identification NMR->Impurity_ID

Caption: Experimental workflow for the synthesis and purity determination of this compound.

Benzophenone derivatives have been explored for their potential to modulate various signaling pathways implicated in diseases like cancer.[3] The diagram below illustrates a hypothetical signaling pathway where a compound like this compound might exert its biological effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Compound 3,4-Dichloro-3',5'- dimethoxybenzophenone Compound->RAF Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Disclaimer: The purity data for "Alternative A" and "Alternative B" are presented for comparative purposes and are based on typical results for similar compounds. The signaling pathway is a generalized representation and the specific activity of this compound has not been experimentally confirmed.

References

Safety Operating Guide

Proper Disposal of 3,4-Dichloro-3',5'-dimethoxybenzophenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3,4-Dichloro-3',5'-dimethoxybenzophenone, a halogenated organic compound, is crucial for laboratory safety and environmental protection. Adherence to established protocols minimizes risks to researchers and ensures compliance with hazardous waste regulations. The following guide provides essential information for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Core Disposal Protocol: Segregation and Collection

The primary principle for the disposal of this compound is its classification as a halogenated organic waste .[2] This dictates that it must be segregated from non-halogenated waste streams to facilitate proper treatment and disposal, which is typically incineration for halogenated compounds.[2][3] Mixing halogenated and non-halogenated wastes can lead to complications and increased costs in the disposal process.[3][4]

Step-by-Step Disposal Procedure:

  • Identify and Segregate: Positively identify all waste containing this compound as "halogenated waste." This includes the pure compound, solutions, and any contaminated materials such as pipette tips, weighing paper, or absorbent pads used for spills.

  • Select Appropriate Waste Container:

    • Use a designated, leak-proof container with a secure, tight-fitting screw-top cap that is compatible with the chemical waste.[3][5]

    • The container must be clearly labeled as "Halogenated Hazardous Waste."[2][5]

  • Labeling the Waste Container:

    • Before adding any waste, affix a hazardous waste label to the container.[5]

    • The label must include the full chemical name: "Waste: this compound." Avoid using abbreviations or chemical formulas.[5]

    • If other halogenated solvents or compounds are added to the same container, their full chemical names must also be listed.[5]

  • Waste Accumulation:

    • Carefully transfer the waste into the designated container, ensuring no spillage.

    • Keep the waste container closed at all times except when actively adding waste to prevent the release of vapors.[5]

    • Do not overfill the container.

  • Prohibited Actions:

    • Under no circumstances should this chemical or its solutions be poured down the sink or drain. [3][5]

    • Do not mix with non-halogenated organic wastes, aqueous wastes, acids, bases, or heavy metals.[2][4]

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[1]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

Summary of Waste Segregation

Waste TypeSegregation RequirementContainer LabelingDisposal Method
This compound Halogenated Organic Waste "Halogenated Hazardous Waste" with full chemical names listed.[2][5]Incineration via an approved hazardous waste facility.[2][3]
Non-Halogenated Organic SolventsSeparate from halogenated waste."Non-Halogenated Hazardous Waste" with contents listed.Often used as fuel additives (fuels blending).[3]
Aqueous Waste (Acids, Bases)Separate from organic wastes."Aqueous Waste" with pH and chemical contents.Neutralization and treatment.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Institutional Disposal A Generate Waste (3,4-Dichloro-3',5'- dimethoxybenzophenone) B Is the waste halogenated? A->B C YES: Segregate as Halogenated Waste B->C Contains Cl, Br, F, or I D NO: Segregate as Non-Halogenated Waste B->D E Select & Label Approved 'Halogenated Waste' Container C->E F Transfer Waste to Container E->F G Securely Seal Container F->G H Store in Designated Waste Accumulation Area G->H I Schedule Waste Pickup with Environmental Health & Safety (EHS) H->I J Transport to Approved Hazardous Waste Facility I->J K Final Disposal (Incineration) J->K

Caption: Workflow for the safe disposal of halogenated chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.